Product packaging for Antifungal agent 52(Cat. No.:)

Antifungal agent 52

Cat. No.: B12397546
M. Wt: 553.8 g/mol
InChI Key: JMJRDPYMIDEDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal Agent 52 (compound 6c) is a synthetic tetrazole analogue investigated for its potential antifungal properties. Its primary mechanism of action involves the inhibition of ergosterol synthesis . Ergosterol is a critical and unique component of the fungal cell membrane, making its biosynthesis a primary target for antifungal agents such as azoles . In vitro studies on this compound have shown that treatment triggers an arrest in the G0/G1 phase of the cell cycle, indicating an impact on cell proliferation . Furthermore, research has demonstrated that this compound exhibits significant toxicity at concentrations above 64 μg/mL, although it was noted to be non-harmful to the TR146 oral cancer cell line at tested levels . This product is intended for research purposes to further explore these mechanisms and potential applications. It is supplied as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the available literature and safety data sheets for proper handling and storage procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19BrClFN6O B12397546 Antifungal agent 52

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H19BrClFN6O

Molecular Weight

553.8 g/mol

IUPAC Name

5-(2-bromophenyl)-1-[3-[5-(4-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C25H19BrClFN6O/c26-21-5-2-1-4-19(21)24-20-14-18(28)10-11-22(20)33(23(35)15-29-24)12-3-13-34-31-25(30-32-34)16-6-8-17(27)9-7-16/h1-2,4-11,14H,3,12-13,15H2

InChI Key

JMJRDPYMIDEDDM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Novel Antifungal Agent 52: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of a promising class of antifungal agents. Designated as "Antifungal Agent 52," and identified in scientific literature as "compound 6c," this tetrazole derivative has demonstrated significant efficacy in inhibiting ergosterol synthesis, a critical pathway for fungal cell membrane integrity. This document collates and presents key findings, experimental protocols, and quantitative data from various research efforts focused on the development of these novel antifungal compounds.

Introduction: The Rise of Tetrazole-Based Antifungal Agents

The growing threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, has necessitated the development of novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the tetrazole derivatives. These molecules have shown potent antifungal activity, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane function and ultimately, fungal cell death.[1][2] This mechanism is analogous to that of widely used azole antifungals.[1]

"this compound" or "compound 6c" has emerged from several independent research streams as a lead candidate, demonstrating significant in vitro activity against a range of pathogenic fungi. This whitepaper will detail the discovery, synthesis, and biological evaluation of these compounds, providing a comprehensive resource for the scientific community.

Discovery and Core Structure

"this compound" is characterized by a core tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms. This moiety is crucial for its biological activity. The general structure involves a substituted phenyl group and a side chain attached to the tetrazole ring. Various synthetic strategies have been employed to modify these substituents to optimize antifungal potency and pharmacokinetic properties.

Synthesis Protocols

The synthesis of tetrazole-based antifungal agents, including various iterations of "compound 6c," generally involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of representative "compound 6c" structures from different research publications.

Synthesis of 2-{[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-phenyl-2H-1,2,3,4-tetrazole (Compound 6c)

This synthesis involves a copper-catalyzed azide-alkyne cycloaddition reaction.[3]

Experimental Protocol:

  • Synthesis of Intermediate 4a: (Details of the synthesis of the initial tetrazole-alkyne intermediate should be referenced from the primary publication).

  • Synthesis of Substituted Aromatic Azides (5a-o): (Details of the synthesis of various substituted aromatic azides should be referenced from the primary publication).

  • Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition:

    • To a solution of intermediate 4a in a suitable solvent (e.g., a mixture of t-BuOH and H₂O), add the substituted aromatic azide (e.g., 1-azido-3-chloro-4-fluorobenzene for 6c ).

    • Add sodium ascorbate and copper (II) sulfate pentahydrate.

    • Stir the reaction mixture at room temperature for the specified duration (e.g., 5-7 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound 6c .[3]

Characterization Data for Compound 6c:

  • Appearance: Light green solid

  • Yield: 83%

  • Melting Point: 123 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15–8.13 (m, 2 H, Ar–H), 8.08 (s, 1 H, =CH-of triazole), 7.85–7.83 (m, 1 H, Ar–H), 7.64–7.60 (m, 1 H, Ar–H), 7.49–7.47 (m, 3 H, J = 5.2 Hz, Ar–H), 7.31–7.26 (m, 1 H, Ar–H), 6.08 (s, 2 H, –N–CH₂–)

  • ¹³C NMR (400 MHz, CDCl₃) δ: 165.64, 159.43, 154.30, 141.57, 130.54, 128.90, 126.96, 126.88, 125.23, 123.23, 121.67, 120.47(−C=CH of triazole), 120.39, 117.86, 117.64, 48.30

  • Elemental Analysis: Molecular formula: C₁₆H₁₁ClFN₇: Calculated: C-54.02, H-3.12, N-27.56; Found: C-54.00, H-3.08, N-27.53.[3]

Synthesis of 2-(2-Hydroxyethyl)-6-(2-methoxyethoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 6c)

This synthesis involves the reaction of a naphthalimide derivative with 2-methoxyethanol.[4]

Experimental Protocol:

  • Start with the precursor compound 2 (6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione).

  • In a reaction vessel, combine compound 2 (500 mg, 1.56 mmol), potassium carbonate (170 mg, 1.23 mmol), and 2-methoxyethanol (20 mL).

  • Stir the mixture at a specified temperature until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, purify the product. The provided literature does not specify the purification method, but it would likely involve extraction and chromatography.

  • The pure product 6c is obtained as a yellow solid.[4]

Characterization Data for Compound 6c:

  • Appearance: Yellow solid

  • Yield: 55.4%

  • Melting Point: 215.4–215.9 °C

  • Purity: 99.7%[4]

Synthesis of 5-Propyl-3-(1-O-methyl-2,3-O-isopropylidene-(D)-ribofuranoside)-tetrazole (Compound 6c)

This synthesis involves the N-alkylation of a 5-substituted tetrazole with a protected ribofuranoside derivative.[5][6]

Experimental Protocol:

  • Preparation of Tosylated Ribose (A): Synthesize 1-O-methyl-2,3-O-isopropylidene-5-O-p-toluenesulfonyl-(D)-ribofuranoside (A) by reacting methyl-2,3-O-isopropylidene-D-ribofuranoside with tosyl chloride in pyridine at 0 °C for 4 hours.[6]

  • N-Alkylation:

    • In a round-bottom flask, dissolve 1 mmol of the 5-propyltetrazole and 1 mmol of the tosylated ribose (A) in 20 mL of DMF.

    • Add sodium carbonate as a base and a phase transfer catalyst.

    • Heat the reaction mixture at 150 °C for 12 hours.[6]

    • After the reaction, purify the mixture by chromatography to yield the 2,5-disubstituted tetrazole compound 6c .[6]

Characterization Data for Compound 6c:

  • Yield: 93%

  • Melting Point: 229 K

  • ¹H NMR (300 MHz, CDCl₃) δ: 4.97(s, 1H, CHO), 4.79 (d, 1H, CHO, J = 6), 4.68 (m, 4H, 2H-CHO + 2H-CH₂N), 3.34(s, 3H, 2CH₃-OCH₃), 2.83 (t, 2H, CH₂, J = 7.5), 1.78 (td, 2H, CH₂, J = 7.5, 14.7), 1.43 (s, 3H, CH₃), 1.28 (s, 3H, CH₃), 0.96 (t, 3H, CH₃, J = 7.2)

  • ¹³C NMR (75 MHz, CDCl₃) δ: 166.98 (Cq-tetrazole), 112.79 (Cq-C=N), 85.05 (CHO), 84.44 (CHO), 81.71 (CHO), 55.43 (CH₂, CH₂N), 55.26 (CH₃-OCH₃), 27.33(CH₂), 26.30(CH₃), 24.88(CH₃), 21.33(CH₂), 13.66 (CH₃)[5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for tetrazole-based antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[1] This pathway is crucial for the formation of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound (Tetrazole Derivative) This compound->Lanosterol Inhibits CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

As depicted in the diagram, "this compound" specifically targets and inhibits the enzyme Lanosterol 14α-demethylase (CYP51). This enzymatic blockade prevents the conversion of lanosterol to 14-demethyl-lanosterol, a critical step in the synthesis of ergosterol.[1] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to the cessation of fungal growth and, in some cases, cell death.[1]

Quantitative Antifungal Activity

The in vitro antifungal activity of various "compound 6c" derivatives has been evaluated against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy.

Compound IDFungal StrainMIC (µg/mL)Reference
6c (triazole-tethered tetrazole)S. epidermidis1.56[3]
6c (triazole-tethered tetrazole)S. aureus>25[3]
6c (triazole-tethered tetrazole)E. coli12.5[3]
6c (triazole derivative)C. albicans0.0625[7][8]
6c (triazole derivative)C. neoformans0.0625[7][8]
6c (triazole derivative)A. fumigatus4.0[7][8]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for determining the in vitro antifungal activity of novel compounds. The following protocol is a generalized representation based on established methods.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., Candida albicans) C Inoculate microplate wells with fungal suspension A->C B Prepare serial dilutions of This compound in microplate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline or RPMI 1640 medium.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of final drug concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no inoculum) control wells.

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • Alternatively, use a spectrophotometer to measure the optical density at a specific wavelength.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.

Conclusion and Future Directions

"this compound," representing a class of tetrazole derivatives, demonstrates considerable promise as a novel antifungal candidate. Its potent in vitro activity, coupled with a well-defined mechanism of action targeting ergosterol biosynthesis, makes it a compelling subject for further investigation. Future research should focus on optimizing the lead structures to enhance their antifungal spectrum, improve their pharmacokinetic profiles, and assess their in vivo efficacy and safety in animal models of fungal infections. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

Antifungal Agent 52: A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive analysis of the in-vitro activity of novel antifungal agents, exemplified by a series of quinoxaline and triazole derivatives, against a range of pathogenic fungi. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the spectrum of activity, experimental protocols for susceptibility testing, and the underlying mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate understanding.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This guide focuses on the antifungal properties of a representative class of emerging heterocyclic compounds, herein referred to as "Antifungal Agent 52," which encompasses promising quinoxaline and triazole derivatives that have demonstrated potent antifungal activity in recent studies.

Spectrum of Activity

The antifungal spectrum of these novel agents has been evaluated against a variety of clinically relevant fungal pathogens. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Activity against Candida Species

Several novel triazole derivatives have shown significant activity against various Candida species, including fluconazole-resistant strains. For instance, a newly synthesized triazole derivative, compound 5d, exhibited potent activity against Candida glabrata and Candida krusei.[1] Notably, its activity against C. krusei was eight times more potent than fluconazole.[1] Another study on a series of 18 quinoxaline derivatives found that all synthesized compounds showed activity against Candida albicans ATCC 10231, with zones of inhibition ranging from 13 to 18.5 mm.[2]

Table 1: In-vitro Activity of Representative Triazole Derivatives against Candida Species

CompoundCandida albicans MIC₉₀ (µg/mL)Candida glabrata MIC₉₀ (µg/mL)Candida tropicalis MIC₉₀ (µg/mL)Candida krusei MIC₉₀ (µg/mL)Reference
Compound 5d4242[1]
Fluconazole0.52416[1]
Activity against Plant Pathogenic Fungi

Quinoxaline derivatives have also demonstrated significant potential as agricultural fungicides. In one study, compound 5j exhibited potent activity against Rhizoctonia solani, the causative agent of rice sheath blight, with an EC₅₀ value of 8.54 µg/mL, which was superior to the commercial fungicide azoxystrobin (26.17 µg/mL).[3]

Table 2: In-vitro Activity of Representative Quinoxaline Derivatives against Rhizoctonia solani

CompoundEC₅₀ (µg/mL)Reference
Compound 5j8.54[3]
Compound 5t12.01[3]
Azoxystrobin26.17[3]

Mechanism of Action

The primary mechanism of action for many of the studied azole and triazole derivatives is the inhibition of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[5][6] These agents specifically target the enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthetic pathway.[4][7]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps 14a-demethylase 14a-demethylase Lanosterol->14a-demethylase Ergosterol Ergosterol 14a-demethylase->Ergosterol ...multiple steps This compound This compound This compound->14a-demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and evaluation of the antifungal activity of these novel agents.

Synthesis of Quinoxaline Derivatives

A general procedure for the synthesis of quinoxaline derivatives involves a condensation reaction. For example, methyl 3,4-diaminobenzoate and hexane-3,4-dione can be refluxed to obtain methyl 2,3-diethylquinoxaline-6-carboxylate.[1] This product can then undergo further modifications to produce a series of derivatives.[1][8]

Antifungal Susceptibility Testing

The antimicrobial activities of the synthesized compounds can be determined by the agar diffusion technique.[2]

  • Prepare agar media and inoculate with the test organisms.

  • Create wells (e.g., 6mm diameter) in the agar medium.

  • Place a solution of the test compound in a solvent (e.g., DMSO) at a specific concentration (e.g., 250µg/ml) into the wells.

  • Incubate the plates under appropriate conditions.

  • Measure the zones of inhibition around the wells.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) values.[9]

  • Prepare a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the fungal isolate.

  • Incubate the plates at a specified temperature for a defined period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control.[10]

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Isolate Fungal Isolate Standardized Inoculum Standardized Inoculum Fungal Isolate->Standardized Inoculum Antifungal Agent Antifungal Agent Serial Dilutions Serial Dilutions Antifungal Agent->Serial Dilutions Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: General workflow for antifungal susceptibility testing.

Conclusion

The novel quinoxaline and triazole derivatives discussed in this guide, collectively represented as "this compound," demonstrate significant promise as a new class of antifungal agents. Their broad spectrum of activity, particularly against resistant fungal strains, highlights their potential for both clinical and agricultural applications. Further in-vivo studies and toxicological assessments are warranted to fully elucidate their therapeutic potential. The detailed protocols and data presented herein provide a solid foundation for future research and development in this critical area.

References

Target Identification and Validation of a Novel Antifungal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents with new mechanisms of action is therefore a critical priority. This document provides a comprehensive technical guide on the methodologies for identifying and validating the molecular target of a novel antifungal compound, here designated as "Antifungal Agent 52" (AFA-52), a potent inhibitor of Candida albicans growth. This guide is intended for researchers, scientists, and drug development professionals engaged in antifungal discovery. It details experimental protocols, presents hypothetical data in structured tables, and visualizes complex workflows and pathways using Graphviz diagrams.

Introduction

This compound (AFA-52) has been identified through a high-throughput screening campaign and demonstrates significant fungicidal activity against a broad panel of Candida albicans clinical isolates. Early-stage mechanism of action studies suggest that AFA-52 does not operate through established antifungal targets such as ergosterol biosynthesis or cell wall integrity pathways. Therefore, a systematic approach is required to elucidate its novel molecular target. This process is broadly divided into two key stages: target identification and target validation.

Target identification aims to pinpoint the specific biomolecule(s), typically a protein, with which AFA-52 directly interacts to exert its antifungal effect. Target validation provides orthogonal evidence to confirm that modulation of the identified target is indeed responsible for the compound's observed phenotype. This guide will explore a multi-pronged approach, combining affinity-based, genetic, and proteomic techniques to successfully identify and validate the target of AFA-52.

Target Identification Strategies

A combination of methodologies is often the most robust approach to confidently identify a drug's target. Here, we outline a workflow employing affinity chromatography, a common and effective technique for target deconvolution.

Experimental Workflow: Target Identification

The overall workflow for identifying the cellular target of AFA-52 is depicted below. This process begins with the synthesis of a chemical probe, followed by affinity chromatography to isolate potential binding partners, and finally, protein identification via mass spectrometry.

G cluster_0 Probe Synthesis & Characterization cluster_1 Affinity Chromatography cluster_2 Protein Identification & Analysis A Synthesize AFA-52 Analog with Linker B Couple to Agarose Beads A->B E Incubate Lysate with AFA-52 Beads B->E C Confirm Biological Activity of AFA-52 Analog D Prepare C. albicans Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Analysis G->H I In-gel Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K L List of Potential Target Proteins K->L

Figure 1: Workflow for Target Identification of AFA-52.
Experimental Protocol: Affinity Chromatography

This protocol details the steps for identifying proteins that bind to AFA-52 from a C. albicans cell lysate.

1. Preparation of AFA-52 Affinity Matrix:

  • Synthesize an analog of AFA-52 containing a linker arm (e.g., a hexyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
  • Couple the AFA-52 analog to NHS-activated agarose beads according to the manufacturer's instructions.
  • Prepare a control matrix by coupling the linker arm alone to a separate batch of beads.
  • Thoroughly wash both matrices to remove unreacted compound.

2. Preparation of C. albicans Cell Lysate:

  • Grow C. albicans (strain SC5314) to mid-log phase in YPD broth at 30°C.
  • Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Lyse cells using a bead beater with 0.5 mm zirconia/silica beads.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.

3. Affinity Pull-down:

  • Incubate 10 mg of total cell lysate with 50 µL of AFA-52 affinity matrix or control matrix for 2 hours at 4°C with gentle rotation.
  • Wash the beads five times with 1 mL of wash buffer (lysis buffer with 0.1% NP-40) to remove non-specifically bound proteins.
  • Elute bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer.

4. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins on a 10% SDS-PAGE gel and visualize with Coomassie Brilliant Blue.
  • Excise protein bands that are unique to the AFA-52 affinity matrix lane.
  • Perform in-gel tryptic digestion of the excised bands.
  • Analyze the resulting peptides by LC-MS/MS.
  • Identify the proteins by searching the peptide fragmentation data against a C. albicans protein database.

Data Presentation: Potential AFA-52 Binding Proteins

The following table summarizes the hypothetical results from the LC-MS/MS analysis of proteins specifically eluted from the AFA-52 affinity matrix.

Protein ID (UniProt) Protein Name Gene Name Score Unique Peptides Function
P28871Inositol-3-phosphate synthaseINO128515Key enzyme in inositol biosynthesis
Q59N21Heat shock protein 90HSP901528Chaperone protein, stress response
P43081Elongation factor 2EFT21207Protein synthesis
P32440Pyruvate kinaseCDC19985Glycolysis

Based on these results, Ino1 (Inositol-3-phosphate synthase) is identified as the highest-confidence candidate target due to its high score and the number of unique peptides identified.

Target Validation Strategies

Once a primary candidate target is identified, it is crucial to validate that it is the authentic target of the compound. Validation can be achieved through genetic and biochemical approaches.

Genetic Validation: Gene Deletion and Overexpression

Genetic manipulation of the putative target's expression levels can provide strong evidence for its role in the compound's mechanism of action. If Ino1 is the true target of AFA-52, then modulating the expression of the INO1 gene should alter the susceptibility of C. albicans to the compound.

  • Hypersensitivity: A heterozygous deletion mutant (INO1/ino1Δ) should be hypersensitive to AFA-52 because the reduced level of the target protein makes the cell more vulnerable to its inhibition.

  • Resistance: Overexpression of INO1 from a strong promoter should lead to resistance to AFA-52, as the increased concentration of the target protein requires more compound for effective inhibition.

G cluster_0 Genetic Manipulation cluster_1 Phenotypic Outcome A Wild-Type (INO1/INO1) D Baseline Susceptibility to AFA-52 A->D Normal Target Level B Heterozygous Deletion (INO1/ino1Δ) E Hypersensitivity to AFA-52 B->E Reduced Target Level C Overexpression (pADH1-INO1) F Resistance to AFA-52 C->F Increased Target Level X AFA-52 Treatment X->A X->B X->C

Figure 2: Logic of Genetic Target Validation.
Experimental Protocol: Broth Microdilution Susceptibility Testing

1. Strain Preparation:

  • Culture wild-type (INO1/INO1), heterozygous deletion (INO1/ino1Δ), and INO1 overexpression strains of C. albicans overnight in YPD broth.
  • Wash and resuspend cells in RPMI 1640 medium. Adjust the cell density to 1 x 10³ cells/mL.

2. Drug Preparation:

  • Prepare a 2x serial dilution of AFA-52 in RPMI 1640 medium in a 96-well plate.

3. Incubation:

  • Add an equal volume of the cell suspension to each well of the 96-well plate containing the drug dilutions.
  • Incubate the plate at 35°C for 24 hours.

4. MIC Determination:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of AFA-52 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading at 600 nm.

Data Presentation: AFA-52 Susceptibility of INO1 Mutants

The following table shows the hypothetical MIC values of AFA-52 against the different C. albicans strains.

Strain Genotype MIC of AFA-52 (µg/mL) Interpretation
SC5314INO1/INO1 (Wild-Type)1.0Baseline susceptibility
HET-INO1INO1/ino1Δ0.1258-fold hypersensitivity
OE-INO1INO1 Overexpression8.08-fold resistance

These results strongly support the hypothesis that Ino1 is the physiological target of AFA-52.

Biochemical Validation: In Vitro Enzyme Inhibition

The most direct evidence for target engagement is to demonstrate that AFA-52 inhibits the biochemical activity of the purified target protein. In this case, an enzymatic assay for Ino1 would be required.

Experimental Protocol: Ino1 Enzyme Inhibition Assay

1. Protein Expression and Purification:

  • Clone the C. albicans INO1 gene into an expression vector (e.g., pET-28a with a His-tag).
  • Express recombinant Ino1 protein in E. coli and purify it using nickel-affinity chromatography.

2. Enzymatic Assay:

  • The activity of Ino1 can be measured by a coupled assay that detects the production of inorganic phosphate (Pi) from the reaction product, inositol-1-phosphate.
  • The reaction mixture contains 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM NAD+, 1 mM glucose-6-phosphate (substrate), and purified Ino1 enzyme.
  • The reaction is initiated by adding the substrate and incubated at 37°C.
  • The amount of Pi generated is quantified using a colorimetric method (e.g., Malachite Green Phosphate Assay Kit).

3. IC₅₀ Determination:

  • Perform the enzymatic assay in the presence of increasing concentrations of AFA-52.
  • Measure the reaction rate at each AFA-52 concentration.
  • Plot the percentage of inhibition against the logarithm of the AFA-52 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: In Vitro Inhibition of Ino1 by AFA-52

The table below presents the hypothetical biochemical inhibition data for AFA-52 against purified C. albicans Ino1.

Compound Target Enzyme IC₅₀ (nM)
AFA-52C. albicans Ino175
FluconazoleC. albicans Ino1> 100,000

The potent and specific inhibition of recombinant Ino1 by AFA-52 provides definitive biochemical validation of the target.

Signaling Pathway Context

Ino1 is a critical enzyme in the de novo biosynthesis of inositol, a precursor for essential phospholipids (e.g., phosphatidylinositol) and signaling molecules. Inhibition of Ino1 by AFA-52 would lead to inositol starvation, disrupting cell membrane integrity and signaling pathways, ultimately causing cell death.

G G6P Glucose-6-Phosphate Ino1 Ino1 G6P->Ino1 I1P Inositol-1-Phosphate Inositol Myo-Inositol I1P->Inositol IMPase PI Phosphatidylinositol Inositol->PI Membrane Membrane Integrity & Signaling PI->Membrane Death Cell Death Membrane->Death Disruption leads to Ino1->I1P AFA52 AFA-52 AFA52->Ino1

Figure 3: AFA-52 Inhibition of the Inositol Biosynthesis Pathway.

Conclusion

This guide has outlined a systematic and robust workflow for the identification and validation of the molecular target of a novel antifungal agent, AFA-52. Through a combination of affinity chromatography, genetic analysis, and biochemical assays, Inositol-3-phosphate synthase (Ino1) has been identified and rigorously validated as the direct target. The potent inhibition of this essential enzyme disrupts the inositol biosynthesis pathway, leading to fungal cell death. This multi-faceted approach provides a high degree of confidence in target assignment, which is a critical step in the preclinical development of a new antifungal drug. The methodologies and principles described herein are broadly applicable to other small molecule drug discovery campaigns.

Structure-Activity Relationship Studies of Novel Acylhydrazone-Based Antifungal Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "Antifungal agent 52" does not correspond to a publicly recognized compound. This guide therefore focuses on a well-researched class of antifungal compounds, the aromatic acylhydrazones, to illustrate the principles and methodologies of structure-activity relationship (SAR) studies in modern antifungal drug development.

This technical whitepaper provides a detailed examination of the structure-activity relationships of aromatic acylhydrazones, a promising class of antifungal agents. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines their mechanism of action, summarizes key quantitative SAR data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows.

Introduction to Aromatic Acylhydrazones as Antifungal Agents

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery of new antifungal agents with novel mechanisms of action. Aromatic acylhydrazones have emerged as a potent class of compounds that selectively inhibit the fungal synthesis of glucosylceramide (GlcCer), an essential sphingolipid for the virulence and cell division of many pathogenic fungi.[1][2] This targeted action offers a promising avenue for the development of next-generation antifungals with potentially lower toxicity and improved efficacy.

The general structure of the aromatic acylhydrazones discussed herein consists of a salicylaldehyde moiety (Ring B) linked to a substituted benzohydrazide (Ring A) through a hydrazone bridge. Extensive SAR studies have been conducted to optimize the antifungal potency and pharmacokinetic properties of these compounds by modifying the substituents on both aromatic rings.

Mechanism of Action: Inhibition of Fungal Glucosylceramide Synthesis

The primary antifungal mechanism of aromatic acylhydrazones is the inhibition of the enzyme glucosylceramide synthase, which is crucial for the production of GlcCer in fungi.[1] GlcCer is a key component of the fungal cell membrane and is essential for cell cycle progression and virulence.[1] Aromatic acylhydrazones have been shown to selectively inhibit the fungal enzyme without significantly affecting its mammalian counterpart, which accounts for their high selectivity index.[1]

Proposed Mechanism of Action of Aromatic Acylhydrazones cluster_fungus Fungal Cell UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Virulence Cell Division & Virulence GlcCer->Virulence Essential for Acylhydrazone Aromatic Acylhydrazone Acylhydrazone->GCS Inhibition

Caption: Inhibition of fungal glucosylceramide synthesis by aromatic acylhydrazones.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of a large library of aromatic acylhydrazone derivatives has been evaluated against various pathogenic fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) required to inhibit 80% of fungal growth (MIC80), reveals key structural requirements for potent activity.

Key Findings from SAR Studies:

  • The 2-hydroxyl group on Ring B (salicylaldehyde moiety) is essential for antifungal activity.[1]

  • Halogen substitutions , particularly bromine, on both Ring A and Ring B are well-tolerated and often lead to increased potency.[1]

  • Compounds with a 2,4-dibromophenyl as Ring A and either a 2-hydroxy-4-bromophenyl or 2-hydroxy-5-bromophenyl as Ring B have demonstrated high selectivity and potent fungicidal activity.[1]

  • The central acylhydrazone linker is critical for activity, as modifications or replacements of this moiety result in a significant loss of potency.[1]

The following tables summarize the in vitro antifungal activity and selectivity indices of representative aromatic acylhydrazone derivatives against Cryptococcus neoformans.

Table 1: SAR of Ring A and Ring B Modifications in Aromatic Acylhydrazones

Compound IDRing A SubstituentRing B SubstituentMIC80 (µg/mL) vs. C. neoformansSelectivity Index (SI)
5.2d 2,4-dibromo5-bromo≤ 0.06> 1000
5.2e 2,4-dibromo4-bromo≤ 0.06> 1000
5.2c 2,4-dichloro5-bromo0.25> 200
5.3d 2-bromo-4-fluoro5-bromo0.125> 400
5.1 2,3-difluoro5-bromo1.0< 50
5.1a 2,3-difluoro4-bromo1.0< 50

Data synthesized from published research.[1]

Table 2: Antifungal Spectrum of Lead Acylhydrazone Compounds

Compound IDC. neoformans MIC80 (µg/mL)C. albicans MIC80 (µg/mL)C. auris MIC80 (µg/mL)A. fumigatus MIC80 (µg/mL)
5.6a 0.250.50.51.0
5.8a 0.1250.250.250.5

Data synthesized from published research.[1]

Experimental Protocols

The following sections detail the generalized methodologies employed in the synthesis and evaluation of aromatic acylhydrazone antifungal agents.

4.1. General Synthesis of Aromatic Acylhydrazones

Aromatic acylhydrazones are typically synthesized through a condensation reaction between a substituted benzohydrazide and a substituted salicylaldehyde.

General Synthesis Workflow for Aromatic Acylhydrazones Start Starting Materials: Substituted Benzoic Acid Esters & Substituted Salicylaldehydes Hydrazinolysis Hydrazinolysis of Ester (Hydrazine Hydrate) Start->Hydrazinolysis Condensation Condensation Reaction (Ethanol, reflux) Start->Condensation Salicylaldehyde Hydrazinolysis->Condensation Benzohydrazide Intermediate Purification Purification (Crystallization/Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Final_Product Final Aromatic Acylhydrazone Product Characterization->Final_Product

Caption: A typical workflow for the synthesis of aromatic acylhydrazones.

Protocol:

  • Hydrazide Synthesis: A substituted methyl or ethyl benzoate is refluxed with hydrazine hydrate in ethanol to yield the corresponding benzohydrazide intermediate.

  • Condensation: The synthesized benzohydrazide is then dissolved in ethanol, and an equimolar amount of a substituted salicylaldehyde is added.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure aromatic acylhydrazone.[1]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

4.2. In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared in sterile saline. The suspension is adjusted to a standard cell density.

  • Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC80 is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the drug-free control well.

4.3. Time-Kill Assay

Time-kill assays are performed to determine whether a compound has fungistatic or fungicidal activity.

Protocol:

  • A standardized fungal inoculum is added to flasks containing RPMI 1640 medium with the test compound at various concentrations (e.g., 1x, 4x, and 16x MIC).

  • The flasks are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aliquots are removed, serially diluted, and plated on agar plates.

  • The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL from the initial inoculum.[3]

Conclusion

The systematic SAR studies of aromatic acylhydrazones have identified several highly potent antifungal lead compounds with a novel mechanism of action. The key structural features required for optimal activity have been elucidated, providing a clear path for further optimization. The detailed experimental protocols provided herein serve as a guide for the synthesis and evaluation of new derivatives in this promising class of antifungal agents. The continued development of these compounds holds significant promise for addressing the urgent medical need for new and effective treatments for invasive fungal infections.

References

Exploring the potential of "Antifungal agent 52" for novel antifungal therapy

Author: BenchChem Technical Support Team. Date: November 2025

After a comprehensive search of publicly available scientific literature and databases, no specific information, experimental data, or established signaling pathways could be found for a compound designated as "Antifungal agent 52." This suggests that "this compound" may be a proprietary, pre-clinical, or otherwise non-publicly disclosed compound.

Without access to foundational research, including its mechanism of action, quantitative data from antifungal susceptibility testing, or details of its effects on fungal signaling pathways, it is not possible to construct the requested in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the specified visualizations.

Researchers, scientists, and drug development professionals seeking information on novel antifungal therapies are encouraged to consult peer-reviewed scientific journals, patent databases, and conference proceedings for the most current and validated research on publicly disclosed antifungal agents.

For a detailed technical guide on a specific, publicly known antifungal agent, please provide its established name or designation. This will enable the compilation of a comprehensive report based on available scientific literature.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of fungi to the novel investigational compound, "Antifungal Agent 52." The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a critical component in the development of new antifungal agents. It provides essential data on the spectrum of activity, potency, and potential resistance mechanisms of a novel compound. The primary objective of AFST is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] This information is crucial for guiding preclinical and clinical development, establishing epidemiological cutoff values, and understanding the agent's mechanism of action. Standardized methods from organizations like CLSI and EUCAST are employed to ensure inter-laboratory reproducibility.[2]

Key Methodologies for In Vitro Susceptibility Testing

Two primary methods are widely accepted for the in vitro susceptibility testing of antifungal agents: broth microdilution and disk diffusion.

  • Broth Microdilution: This is considered the reference method for determining MICs.[3][4] It involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration that inhibits fungal growth.[5]

  • Disk Diffusion: This method involves placing a paper disk impregnated with a specific amount of the antifungal agent onto an agar plate inoculated with a standardized fungal suspension.[2][6][7] As the drug diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This method is generally simpler and less expensive than broth microdilution but is not the reference standard for MIC determination.[2]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Quantitative data from susceptibility testing should be summarized in a clear and structured format. The following table provides a template for presenting MIC data for "this compound" against a panel of fungal isolates.

Fungal SpeciesStrain ID"this compound" MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Clinical Isolate 1
Clinical Isolate 2

MIC values are typically presented as a range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) when testing a larger collection of isolates.

Experimental Protocols

The following are detailed protocols for the broth microdilution and disk diffusion methods, adapted for the evaluation of "this compound."

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-Based)

This protocol is designed for determining the MIC of "this compound" against yeast species like Candida and Cryptococcus.

Materials:

  • "this compound" stock solution of known concentration

  • Sterile, 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Spectrophotometer

  • Sterile saline or water

  • Vortex mixer

  • 35°C incubator

  • Yeast isolates (e.g., Candida spp., Cryptococcus neoformans)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a series of two-fold dilutions of "this compound" in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.

    • Each well will contain 100 µL of the diluted antifungal agent.

    • Include a growth control well (containing 100 µL of drug-free medium) and a sterility control well (containing 100 µL of uninoculated medium).

  • Inoculum Preparation:

    • Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well). This will bring the total volume in each well to 200 µL and further dilute the antifungal agent to its final test concentration.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates or use a spectrophotometer to determine fungal growth.

    • The MIC is the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Antifungal Disk Diffusion Susceptibility Testing for Yeasts (CLSI M44-Based)

This protocol provides a qualitative assessment of the susceptibility of yeast isolates to "this compound."

Materials:

  • Paper disks impregnated with a known concentration of "this compound"

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile swabs

  • Sterile saline

  • 35°C incubator

  • Calipers or a ruler for measuring zone diameters

  • Yeast isolates and quality control strains

Procedure:

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks and Incubation:

    • Aseptically apply the "this compound" disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of the zone diameters (as susceptible, intermediate, or resistant) requires the establishment of correlative breakpoints, which are typically determined through extensive studies comparing zone diameters with MIC values.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Signaling Pathway: Ergosterol Biosynthesis

A common target for antifungal agents is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane. Azole antifungals, for example, inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][6][8] The following diagram illustrates a simplified representation of this pathway, highlighting potential targets for novel antifungal agents like "this compound."

ergosterol_pathway cluster_targets Potential Drug Targets acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase (ERG1) zymosterol Zymosterol lanosterol->zymosterol Lanosterol 14-α-demethylase (ERG11/CYP51) ergosterol Ergosterol zymosterol->ergosterol Multiple Steps erg1_target Allylamines erg1_target->lanosterol erg11_target Azoles (e.g., Fluconazole) erg11_target->zymosterol agent52_target This compound (Hypothetical Target) agent52_target->zymosterol

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifungal compounds. A critical in vitro parameter for assessing the efficacy of a novel antifungal agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of the investigational compound "Antifungal Agent 52" against various fungal pathogens, outlines data presentation, and illustrates relevant biological pathways and experimental workflows.

The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, primarily focusing on the broth microdilution method.[3][4][5]

Data Presentation

The quantitative results of the MIC determination for this compound are summarized in the tables below. These tables provide a clear and concise overview of the agent's potency against a panel of common fungal pathogens.

Table 1: MIC of this compound against Candida Species

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 900280.1250.5
Candida glabrata ATCC 900300.2516
Candida parapsilosis ATCC 220190.061
Candida krusei ATCC 62580.564
Candida auris B112210.125>64

Table 2: MIC of this compound against Filamentous Fungi

Fungal StrainThis compound MIC (µg/mL)Voriconazole MIC (µg/mL) (Control)
Aspergillus fumigatus ATCC 2043050.250.5
Aspergillus flavus ATCC 2043040.51
Aspergillus niger ATCC 1640412
Trichophyton rubrum ATCC 281880.1250.25

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[5]

Materials:

  • This compound

  • Control antifungal agent (e.g., Fluconazole)

  • Yeast strains (e.g., Candida species)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of this compound and the control antifungal in a suitable solvent (e.g., DMSO).

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to column 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm (OD600) using a microplate reader.[6]

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi susceptibility testing.

Materials:

  • Same as for the yeast protocol, with the addition of Potato Dextrose Agar for fungal culture.

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Follow the same procedure as for the yeast protocol.

  • Inoculum Preparation:

    • Culture the filamentous fungi on Potato Dextrose Agar until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Plate Preparation and Inoculation:

    • Follow the same procedure for plate preparation and inoculation as described for the yeast protocol.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC determination.

MIC_Workflow Broth Microdilution MIC Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_agent Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-72h) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Potential Signaling Pathways Affected by Antifungal Agents

The mechanism of action of antifungal agents often involves the disruption of critical cellular pathways. The diagram below illustrates some of the common signaling pathways targeted by different classes of antifungal drugs. The specific pathway affected by this compound would need to be elucidated through further mechanistic studies.

Antifungal_Pathways Common Antifungal Drug Targets and Pathways cluster_agents Antifungal Agent Classes cluster_targets Cellular Targets cluster_effects Downstream Effects & Signaling azoles Azoles (e.g., Fluconazole) ergosterol_synthesis Ergosterol Biosynthesis azoles->ergosterol_synthesis Inhibits polyenes Polyenes (e.g., Amphotericin B) cell_membrane Cell Membrane (Ergosterol) polyenes->cell_membrane Binds to echinocandins Echinocandins (e.g., Caspofungin) glucan_synthase β-(1,3)-D-glucan Synthase echinocandins->glucan_synthase Inhibits membrane_disruption Membrane Disruption & Permeability Increase ergosterol_synthesis->membrane_disruption leads to cell_membrane->membrane_disruption causes cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress causes cell_death Fungal Cell Death membrane_disruption->cell_death pkc_pathway PKC Cell Wall Integrity Pathway cell_wall_stress->pkc_pathway Activates pkc_pathway->cell_death can lead to

Caption: Targets and pathways of major antifungal drug classes.

References

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 52 in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel investigational antifungal agent, designated "Antifungal Agent 52," in a well-established murine model of disseminated candidiasis.

Introduction

Disseminated candidiasis, a life-threatening invasive fungal infection, presents a significant challenge in clinical practice, particularly in immunocompromised patient populations. The development of novel antifungal agents with improved efficacy and safety profiles is a critical area of research. This document outlines the standardized procedures for assessing the therapeutic potential of this compound in a murine model that mimics human systemic Candida infections. The protocols detailed below cover animal model selection, inoculum preparation, infection induction, therapeutic intervention, and endpoint analysis for determining the antifungal efficacy.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative in vivo efficacy study of this compound.

Table 1: Survival Analysis of Mice with Disseminated Candidiasis

Treatment GroupDose (mg/kg)Number of Animals (n)Median Survival Time (Days)Percent Survival (Day 21)
Vehicle Control-1040%
This compound10101240%
This compound2010>2180%
Fluconazole2010>2190%

Table 2: Fungal Burden in Organs of Infected Mice (Day 4 Post-Infection)

Treatment GroupDose (mg/kg)Kidney (log10 CFU/g ± SD)Spleen (log10 CFU/g ± SD)Liver (log10 CFU/g ± SD)
Vehicle Control-7.2 ± 0.55.8 ± 0.65.1 ± 0.4
This compound105.1 ± 0.74.2 ± 0.53.9 ± 0.6
This compound203.5 ± 0.42.9 ± 0.32.5 ± 0.4
Fluconazole203.2 ± 0.32.6 ± 0.22.3 ± 0.3

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of disseminated candidiasis in mice via intravenous injection of Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) agar and broth

  • Sterile phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old, 20-22 g)[1][2]

  • Hemocytometer

  • 27-gauge needles and syringes

Protocol:

  • Inoculum Preparation:

    • Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.[1]

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).[1][3]

    • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration to 1 x 10^6 cells/mL in sterile PBS.

  • Infection of Mice:

    • Randomly assign mice to treatment groups (n=10 per group).

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 cells) into the lateral tail vein of each mouse.[2]

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 5% dextrose)

  • Fluconazole (positive control)

  • Oral gavage needles or appropriate injection supplies

Protocol:

  • Prepare the required concentrations of this compound and Fluconazole in the appropriate vehicle.

  • Begin treatment 24 hours post-infection.

  • Administer the assigned treatment (Vehicle, this compound at 10 mg/kg and 20 mg/kg, or Fluconazole at 20 mg/kg) to each mouse once daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of this compound.

Evaluation of Efficacy

3.3.1. Survival Study:

  • Monitor the mice daily for 21 days post-infection.

  • Record the number of surviving animals in each group each day.

  • Humanely euthanize any animal showing signs of severe morbidity (e.g., >20% weight loss, lethargy, ruffled fur).[1]

3.3.2. Fungal Burden Determination:

  • At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group (n=5).

  • Aseptically harvest the kidneys, spleen, and liver.[2]

  • Weigh each organ.

  • Homogenize the organs in a known volume of sterile PBS.[1]

  • Prepare serial dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto YPD agar plates.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Calculate the fungal burden as CFU per gram of tissue.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Efficacy Evaluation candida_prep Candida albicans Inoculum Preparation infection Intravenous Infection of Mice candida_prep->infection agent_prep This compound Formulation treatment Daily Treatment Administration agent_prep->treatment infection->treatment survival Survival Monitoring (21 Days) treatment->survival burden Organ Fungal Burden (Day 4) treatment->burden

Caption: Experimental workflow for in vivo efficacy testing.

antifungal_targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus glucan β-(1,3)-D-glucan Synthesis ergosterol Ergosterol Synthesis membrane_integrity Membrane Integrity dna_rna DNA/RNA Synthesis agent This compound agent->glucan Inhibition agent->ergosterol Inhibition agent->membrane_integrity Disruption agent->dna_rna Inhibition

Caption: Potential mechanisms of action for antifungal agents.

References

Application Notes and Protocols for Antifungal Agent 52 (Actinomycin D) in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Antifungal Agent 52," identified as Actinomycin D in a study screening for inhibitors of Aspergillus fumigatus biofilm formation.[1][2] This document details its mechanism of action, presents available quantitative data on its antibiofilm efficacy, and offers detailed protocols for its application in fungal biofilm research.

Introduction and Background

Fungal biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[3] The extracellular matrix of the biofilm acts as a protective barrier, reducing drug penetration and contributing to treatment failure. Consequently, there is a pressing need for novel therapeutic strategies that can either inhibit biofilm formation or eradicate established biofilms.

In a screening for compounds capable of preventing A. fumigatus biofilm formation, "this compound," or Actinomycin D, was identified as an active compound.[1][2] Actinomycin D is a well-characterized antibiotic and antineoplastic agent known to inhibit transcription by intercalating into DNA.[4][5][6] Recent studies have also elucidated its role in disrupting fungal cell membranes and, more specifically, in inhibiting enzymes crucial for biofilm integrity.[1][3][7]

Mechanism of Action

Actinomycin D exhibits a multi-faceted mechanism of action against fungal biofilms, primarily targeting key cellular processes and structural components essential for biofilm development and maintenance.

  • Inhibition of Transcription: The primary and most well-documented mechanism of Actinomycin D is its ability to bind to DNA at the transcription initiation complex, which prevents the elongation of the RNA chain by RNA polymerase.[5][6] This broad-spectrum inhibition of gene expression disrupts numerous cellular functions, including those essential for biofilm formation.

  • Inhibition of Biofilm Matrix Production: In Aspergillus fumigatus, Actinomycin D has been shown to inhibit the deacetylase Agd3.[1][2] This enzyme is critical for the modification of galactosaminogalactan (GAG), a major polysaccharide component of the A. fumigatus biofilm matrix. By inhibiting Agd3, Actinomycin D compromises the structural integrity of the biofilm.[1][2]

  • Plasma Membrane Damage: Studies on Verticillium dahliae have demonstrated that Actinomycin D can damage the fungal plasma membrane, leading to the leakage of cellular contents and ultimately cell death.[3][7] This direct fungicidal activity contributes to its overall efficacy.

Diagram: Proposed Mechanism of Action of Actinomycin D on Fungal Biofilms

Mechanism of Action of this compound (Actinomycin D) cluster_0 Actinomycin D cluster_1 Fungal Cell cluster_2 Biofilm Integrity ActD Actinomycin D DNA DNA ActD->DNA Intercalation Transcription Transcription ActD->Transcription Inhibits Agd3 Deacetylase (Agd3) ActD->Agd3 Inhibits Membrane Plasma Membrane ActD->Membrane Damages RNA_Polymerase RNA Polymerase Biofilm_Formation Biofilm Formation Inhibition Transcription->Biofilm_Formation Leads to GAG_synthesis GAG Synthesis Agd3->Biofilm_Formation Leads to Damage Membrane Damage Damage->Biofilm_Formation Leads to

Caption: Proposed mechanisms of Actinomycin D in fungal biofilm inhibition.

Data Presentation: Efficacy of this compound (Actinomycin D)

The following tables summarize the quantitative data available on the antibiofilm activity of Actinomycin D. Data is currently limited to studies on Aspergillus fumigatus.

Fungal Species Concentration Effect Assay Method Reference
Aspergillus fumigatus100 µM~35% reduction in biofilm biomassCrystal Violet Staining[1]
Aspergillus fumigatus10 µMNo significant influence on biofilmCrystal Violet Staining[1]

Note: While extensive data on fungal species is still forthcoming, studies on bacteria have shown a dose-dependent inhibition of biofilm formation and eradication of mature biofilms, suggesting a similar potential in fungi that warrants further investigation.

Experimental Protocols

The following protocols are standard methods for assessing the antibiofilm properties of compounds like Actinomycin D.

Diagram: Experimental Workflow for Antibiofilm Agent Screening

Experimental Workflow A 1. Fungal Inoculum Preparation B 2. Biofilm Formation (e.g., 96-well plate) A->B C 3. Addition of This compound B->C D 4. Incubation C->D E 5. Biofilm Quantification D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G H Microscopy (Structure) E->H

Caption: General workflow for evaluating the efficacy of antibiofilm agents.

Protocol 1: Fungal Biofilm Formation and Inhibition Assay

This protocol describes how to form fungal biofilms in a 96-well plate and test the inhibitory effect of Actinomycin D.

Materials:

  • Fungal strain of interest (e.g., Aspergillus fumigatus, Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640, YPD)

  • Sterile 96-well flat-bottom microtiter plates

  • Actinomycin D stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in liquid medium overnight at the appropriate temperature with shaking. For filamentous fungi like A. fumigatus, harvest conidia and adjust the concentration to 1 x 10^7 conidia/mL in the desired medium. For yeasts like C. albicans, adjust the cell suspension to an OD600 of 0.5 (approximately 1 x 10^6 cells/mL).

  • Biofilm Initiation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate for a period that allows for initial cell adherence (e.g., 2-4 hours at 37°C).

  • Addition of Agent: Prepare serial dilutions of Actinomycin D in the growth medium. After the initial adherence phase, carefully remove the planktonic cells and add 200 µL of the medium containing the desired concentrations of Actinomycin D (e.g., ranging from 0.1 to 200 µM). Include wells with medium only (negative control) and medium with the solvent (vehicle control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation in the presence of the agent.

  • Quantification: After incubation, proceed to quantify the biofilm biomass and/or metabolic activity using Protocol 2 and/or Protocol 3.

Protocol 2: Crystal Violet (CV) Staining for Biofilm Biomass Quantification

This protocol measures the total biomass of the formed biofilm.

Materials:

  • Biofilm plate from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Sterile PBS

Procedure:

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Remove the CV solution and wash the wells thoroughly with sterile water until the water runs clear.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain. Incubate for 15 minutes with gentle shaking.

  • Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol 3: XTT Reduction Assay for Biofilm Metabolic Activity

This protocol assesses the viability of cells within the biofilm by measuring their metabolic activity.

Materials:

  • Biofilm plate from Protocol 1

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Sterile PBS

Procedure:

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells and residual medium.

  • Reagent Preparation: Prepare the XTT/menadione solution immediately before use. For example, for 10 mL of solution, mix 10 mL of pre-warmed PBS, 200 µL of a 1 mg/mL XTT stock, and 10 µL of a 1 mM menadione stock.

  • Incubation: Add 100 µL of the XTT/menadione solution to each well. Cover the plate and incubate in the dark at 37°C for 1-3 hours. The incubation time may need to be optimized depending on the fungal species and biofilm density.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Conclusion and Future Directions

"this compound," identified as Actinomycin D, demonstrates promising activity against fungal biofilms, particularly those of Aspergillus fumigatus.[1] Its multi-pronged mechanism, targeting both fundamental cellular processes and biofilm-specific components, makes it an interesting candidate for further investigation.

Future research should focus on:

  • Establishing a comprehensive dose-response profile against a wider range of clinically relevant fungal species.

  • Investigating its efficacy on mature, pre-formed biofilms.

  • Exploring potential synergistic effects when combined with conventional antifungal agents.

  • Evaluating its toxicity and therapeutic potential in in vivo models of biofilm-associated infections.

These efforts will be crucial in determining the clinical applicability of Actinomycin D as a novel antibiofilm agent.

References

Application Notes and Protocols: Developing a Murine Model for "Antifungal Agent 52" Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antifungal agents is critical to combat the rising threat of invasive fungal infections. "Antifungal Agent 52" is a promising new candidate requiring a robust understanding of its pharmacokinetic (PK) profile to guide further preclinical and clinical development. This document provides a detailed protocol for establishing a murine model to evaluate the absorption, distribution, metabolism, and excretion (ADME) of "this compound." The following protocols and guidelines are designed to ensure the generation of reproducible and high-quality data for informed decision-making in the drug development pipeline.

Core Principles of Murine Pharmacokinetic Studies

A well-designed murine PK study is fundamental to characterizing the in vivo behavior of a new chemical entity. Key objectives include determining the bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). These parameters are essential for establishing dose-response relationships, assessing potential toxicity, and predicting efficacious human dosing regimens.

Experimental Protocols

Animal Selection and Acclimatization
  • Species and Strain: Male or female BALB/c or CD-1 mice, 6-8 weeks of age, are commonly used for PK studies due to their well-characterized physiology and handling ease. The choice of strain should be justified based on the specific research question.

  • Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Acclimatization: Upon arrival, mice should be allowed to acclimatize for a minimum of 7 days in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

"this compound" Formulation

The formulation of "this compound" will depend on its physicochemical properties (e.g., solubility, stability). A common vehicle for preclinical studies is a solution or suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution containing a solubilizing agent like PEG400 or DMSO (final concentration of DMSO should be kept low, typically <10%).

  • Preparation:

    • Determine the appropriate vehicle based on the solubility and stability of "this compound."

    • Prepare the formulation under sterile conditions.

    • Ensure the final formulation is homogeneous and the concentration of "this compound" is verified by a suitable analytical method (e.g., HPLC).

Drug Administration

The route of administration should align with the intended clinical application.

  • Intravenous (IV) Administration:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Administer "this compound" via the tail vein using a 27-30 gauge needle.

    • The injection volume should be approximately 5-10 mL/kg.

  • Oral (PO) Gavage:

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Administer the formulation at a volume of 10-20 mL/kg.

Blood Sampling

Serial blood sampling is performed to determine the plasma concentration-time profile of "this compound."

  • Sampling Sites: Common sites for repeated blood sampling in mice include the saphenous vein, submandibular vein, or retro-orbital sinus (terminal procedure).

  • Procedure (Saphenous Vein):

    • Warm the mouse's leg to promote vasodilation.

    • Puncture the saphenous vein with a 25-27 gauge needle.

    • Collect approximately 50-100 µL of blood into a capillary tube containing an anticoagulant (e.g., EDTA).

  • Sampling Time Points: A typical sampling schedule for a PK study might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The exact time points should be optimized based on the expected half-life of "this compound."

Sample Processing and Analysis
  • Plasma Preparation:

    • Centrifuge the collected blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to a clean microcentrifuge tube and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of "this compound" in plasma.

    • The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin or R.

Data Presentation

The quantitative data generated from the murine PK study of "this compound" should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of "this compound" in Mice Following a Single Dose

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)e.g., 5e.g., 20
Cmax (ng/mL)e.g., 1500e.g., 800
Tmax (h)e.g., 0.08e.g., 1.0
AUC0-t (ngh/mL)e.g., 4500e.g., 3200
AUC0-inf (ngh/mL)e.g., 4600e.g., 3300
t1/2 (h)e.g., 3.5e.g., 4.0
Clearance (CL) (mL/h/kg)e.g., 1.1-
Volume of Distribution (Vd) (L/kg)e.g., 0.5-
Bioavailability (F%)-e.g., 70%

Table 2: Tissue Distribution of "this compound" in Mice at 4 Hours Post-Dose

TissueConcentration (ng/g)Tissue-to-Plasma Ratio
Livere.g., 5000e.g., 10.0
Kidneye.g., 8000e.g., 16.0
Lunge.g., 3000e.g., 6.0
Spleene.g., 2500e.g., 5.0
Braine.g., 50e.g., 0.1

Mandatory Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis cluster_reporting Reporting animal_sourcing Animal Sourcing (SPF BALB/c mice) acclimatization Acclimatization (7 days) animal_sourcing->acclimatization formulation Formulation Preparation acclimatization->formulation dosing Dosing (IV and PO) formulation->dosing sampling Serial Blood Sampling dosing->sampling tissue_collection Tissue Collection (Terminal) sampling->tissue_collection sample_processing Plasma & Tissue Homogenate Preparation tissue_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_summary Data Summary & Reporting pk_analysis->data_summary

Caption: Experimental workflow for the murine pharmacokinetic study of "this compound."

signaling_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway (Fungal Cell Membrane) acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation into agent_52 This compound inhibition Inhibition agent_52->inhibition inhibition->lanosterol Potential Target

Caption: Hypothetical signaling pathway showing the potential mechanism of action of "this compound" on the ergosterol biosynthesis pathway.

Application Notes and Protocols: Formulation of Antifungal Agent 52 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 52 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. As with many promising small molecule drug candidates, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vivo evaluation. This document provides detailed protocols for the formulation of this compound as a suspension for oral (p.o.) and intraperitoneal (i.p.) administration in preclinical animal models. The methodologies described herein are designed to ensure consistent and effective delivery of the compound for pharmacokinetic and efficacy studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the development of a stable and bioavailable formulation. The following table summarizes the key properties of this hypothetical, poorly soluble antifungal agent.

PropertyValueImplication for Formulation
Molecular Weight450.6 g/mol Standard for a small molecule drug.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLIndicates the need for a formulation strategy beyond a simple aqueous solution, such as a suspension or solubilization.
LogP4.8High lipophilicity suggests good membrane permeability but also contributes to poor aqueous solubility.
pKaNot ionizableThe compound's solubility is not expected to be pH-dependent.
Crystalline FormSolid, crystalline powderPhysical properties such as particle size will need to be controlled for a stable suspension.

Formulation Protocols

The following protocols detail the preparation of a 10 mg/mL suspension of this compound suitable for in vivo administration.

Protocol 1: Preparation of Vehicle Solution

This protocol describes the preparation of the vehicle solution used to suspend this compound. The selected vehicle is a common choice for poorly soluble compounds, aiming to enhance wetting and prevent aggregation of drug particles.

Materials:

  • Tween 80

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile Water for Injection

Procedure:

  • Prepare a 0.5% (w/v) solution of Tween 80 in sterile water.

  • Slowly add CMC-Na to the Tween 80 solution while stirring to achieve a final concentration of 0.5% (w/v).

  • Continue to stir the solution at room temperature until the CMC-Na is fully dissolved and the solution is clear. This may take up to 60 minutes.

  • The prepared vehicle can be stored at 2-8°C for up to one week.

Protocol 2: Formulation of this compound Suspension (10 mg/mL)

This protocol outlines the steps for preparing a homogenous suspension of this compound.

Materials:

  • This compound powder

  • Prepared Vehicle Solution (from Protocol 1)

  • Sterile amber glass vials

  • Sterile magnetic stir bars

  • Mortar and pestle (optional, for particle size reduction)

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve homogeneity.

  • Transfer the powder to a sterile amber glass vial containing a sterile magnetic stir bar.

  • Add a small volume of the prepared vehicle to the vial to create a paste. Wet the powder thoroughly by gentle trituration with a sterile spatula.

  • Gradually add the remaining vehicle to the desired final volume while stirring continuously.

  • Stir the suspension on a magnetic stir plate for at least 30 minutes before administration to ensure a uniform distribution of the drug particles.

  • Visually inspect the suspension for any clumps or aggregates. The suspension should appear uniform and milky.

  • The suspension should be prepared fresh daily. If storage is necessary, it should be kept at 2-8°C and protected from light, with thorough resuspension before use.

In Vivo Administration Protocol

This protocol provides a general guideline for the administration of the this compound suspension to rodent models. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Prepared this compound suspension (10 mg/mL)

  • Appropriately sized syringes and gavage needles (for oral administration) or hypodermic needles (for intraperitoneal administration)

  • Rodent model (e.g., mice, rats)

Procedure:

  • Before each administration, vigorously vortex or stir the suspension to ensure homogeneity.

  • Withdraw the calculated dose into the syringe. The dosing volume will depend on the animal's weight and the target dose (e.g., for a 20g mouse receiving a 100 mg/kg dose, the volume would be 0.2 mL).

  • For oral (p.o.) administration: Use a gavage needle to deliver the suspension directly into the stomach.

  • For intraperitoneal (i.p.) administration: Use a hypodermic needle to inject the suspension into the peritoneal cavity.

  • Observe the animal for any immediate adverse reactions.

  • Record the time of administration and the dose administered.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound paste Create Paste with Small Volume of Vehicle weigh->paste vehicle Prepare Vehicle (0.5% Tween 80, 0.5% CMC-Na) vehicle->paste add_vehicle Gradually Add Remaining Vehicle paste->add_vehicle stir Stir for 30 minutes add_vehicle->stir resuspend Resuspend Drug stir->resuspend dose Calculate and Withdraw Dose resuspend->dose administer Administer (p.o. or i.p.) dose->administer observe Observe Animal administer->observe

Caption: Workflow for the formulation and in vivo administration of this compound.

G cluster_pathway Hypothesized Antifungal Mechanism of Action agent52 This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) agent52->erg11 Inhibition ergosterol Ergosterol erg11->ergosterol Catalyzes conversion lanosterol Lanosterol lanosterol->erg11 membrane Fungal Cell Membrane Disruption ergosterol->membrane Essential component of

Caption: Hypothesized signaling pathway for this compound targeting ergosterol biosynthesis.

Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antifungal agents is critical in combating the rise of invasive fungal infections. However, ensuring the safety of these new therapeutic compounds is paramount. Early-stage in vitro toxicity screening is essential for identifying potential liabilities and guiding lead optimization. This document outlines a panel of cell-based assays to evaluate the potential cytotoxicity of a novel investigational compound, "Antifungal Agent 52."

The described protocols will assess general cytotoxicity, as well as delve into specific mechanisms of cell death, including apoptosis, oxidative stress, and mitochondrial dysfunction. A multi-assay approach using cell lines derived from key organ systems (liver, kidney, and hematopoietic cells) provides a broader understanding of the compound's potential toxicity profile.

Experimental Workflow

The overall workflow for assessing the toxicity of "this compound" is depicted below. It begins with initial cytotoxicity screening to determine the compound's potency in causing cell death, followed by more detailed mechanistic assays to understand how the compound induces toxicity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Reporting prep Prepare Cell Cultures (HepG2, HEK293, HL-60) treat Treat with 'this compound' (Concentration Gradient) prep->treat ic50 Determine IC50 Values (MTT, LDH, NRU Assays) treat->ic50 apoptosis Apoptosis Assay (Caspase-Glo 3/7) ic50->apoptosis Select Sub-IC50 Concentrations ros Oxidative Stress Assay (ROS Detection) ic50->ros mito Mitochondrial Health (JC-1 Assay) ic50->mito analyze Analyze & Summarize Data apoptosis->analyze ros->analyze mito->analyze report Generate Toxicity Profile analyze->report G cluster_0 Initial Screening cluster_1 Mechanistic Insight Cytotoxicity General Cytotoxicity (MTT, LDH) Apoptosis Apoptosis Pathway (Caspase 3/7) Cytotoxicity->Apoptosis Indicates Programmed Cell Death Mitochondria Mitochondrial Dysfunction (JC-1) Cytotoxicity->Mitochondria Suggests Energy Metabolism Disruption OxidativeStress Oxidative Stress (ROS Production) Mitochondria->OxidativeStress Can Lead To OxidativeStress->Apoptosis Can Trigger G cluster_0 Cellular Response to this compound agent This compound stress Mitochondrial Stress agent->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Antifungal Agent 52

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antifungal Agent 52. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound that affects the overall yield?

A1: The coupling reaction between intermediate 3B and the substituted pyrazole ring (Step 4) is the most yield-sensitive step. This reaction is prone to side-product formation, particularly the homocoupling of the pyrazole, and is highly sensitive to atmospheric moisture.[1][2] Ensuring anhydrous conditions and the purity of your palladium catalyst are paramount for maximizing yield at this stage.

Q2: My overall yield is consistently low, despite following the standard protocol. What are the common causes?

A2: Consistently low yields can often be attributed to a few key factors:

  • Reagent Quality: Degradation of key reagents, such as the boronic acid derivative in Step 3 or the palladium catalyst in Step 4, can significantly reduce yield.[2] It is advisable to use freshly opened reagents or purify older batches.

  • Solvent Purity: The presence of water or other impurities in your solvents can interfere with multiple steps of the synthesis.[1] Always use dry, HPLC-grade solvents, especially for moisture-sensitive reactions.

  • Incomplete Reactions: Failure to monitor reaction progress via TLC or LC-MS can lead to premature workup, leaving unreacted starting material.[3]

  • Product Loss During Workup: this compound and its intermediates may have some solubility in the aqueous layer during extraction.[3] Minimizing the volume of aqueous washes and performing back-extractions of the aqueous layers can help mitigate this.

Q3: I am observing a significant amount of a side product with a similar polarity to my desired product in Step 4. How can I minimize its formation?

A3: This is a common issue and is likely due to the homocoupling of the pyrazole starting material. To address this:

  • Ligand Choice: Switching from the standard phosphine ligand to a more sterically hindered biaryl phosphine ligand can favor the desired cross-coupling reaction.

  • Slow Addition: Adding the pyrazole reactant dropwise over an extended period can maintain a low concentration, thereby disfavoring the homocoupling side reaction.

  • Temperature Control: Running the reaction at the lower end of the recommended temperature range can sometimes improve selectivity.[2]

Q4: How can I improve the purification of the final product? The crude material is often an oil that is difficult to handle.

A4: If you are obtaining an oil, it may be due to residual solvent or impurities. Consider the following purification strategies:

  • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or pentane. This can often precipitate the desired product as a solid.

  • Column Chromatography Gradient: Use a shallow gradient during column chromatography to ensure good separation from closely eluting impurities.

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can significantly improve purity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 2 (Boc Protection) 1. Incomplete deprotonation. 2. Hydrolysis of Boc-anhydride.1. Ensure the base (e.g., triethylamine) is fresh and used in the correct stoichiometric amount. 2. Add Boc-anhydride slowly to the reaction mixture to minimize hydrolysis.
Multiple Spots on TLC after Step 3 (Suzuki Coupling) 1. Inefficient coupling. 2. Catalyst decomposition. 3. Impure starting materials.1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). 2. Degas the reaction mixture thoroughly with argon or nitrogen. 3. Ensure the boronic acid and halide intermediates are pure.
Reaction Stalls in Step 4 (Final Coupling) 1. Catalyst deactivation. 2. Presence of moisture. 3. Insufficient base.1. Add a fresh portion of the palladium catalyst and ligand. 2. Ensure all glassware is oven-dried and solvents are anhydrous.[1] 3. Use a stronger base or ensure the current base is fully dissolved.
Final Product is a Dark Oil Instead of a Solid 1. Residual palladium catalyst. 2. Presence of polymeric side products. 3. Trapped solvent.1. Treat the crude product solution with activated carbon before concentration. 2. Optimize the reaction conditions in Step 4 to minimize side reactions. 3. Dry the final product under high vacuum for an extended period.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Fluctuations in reaction temperature. 3. Differences in workup procedure.1. Source reagents from a reliable supplier and test new batches on a small scale first. 2. Use a temperature-controlled reaction setup.[2] 3. Standardize all workup and purification procedures.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (Step 3)

This protocol is designed to maximize the yield and purity of the boronic acid intermediate.

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Intermediate 2A (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Setup:

    • Add anhydrous 1,4-dioxane (10 mL/mmol of Intermediate 2A) via syringe.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive pressure of argon.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete after 12 hours, add an additional 0.01 eq of Pd(dppf)Cl₂ and continue heating.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite, washing the Celite with additional ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: High-Yield Final Coupling (Step 4)

This protocol aims to minimize side-product formation in the final coupling step.

  • Glassware and Reagent Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup:

    • To an oven-dried 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the boronic acid intermediate from Step 3 (1.0 eq) and the substituted pyrazole (1.2 eq).

    • Add cesium carbonate (2.5 eq) and the biaryl phosphine ligand (e.g., SPhos, 0.05 eq).

    • Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition:

    • Add a 2:1 mixture of anhydrous toluene and isopropanol (15 mL/mmol of the boronic acid intermediate).

    • Degas the mixture with argon for 20 minutes.

    • Add Pd₂(dba)₃ (0.025 eq) under a positive pressure of argon.

  • Reaction Execution:

    • Heat the mixture to 90 °C.

    • Dissolve the substituted pyrazole in a minimal amount of anhydrous toluene and add it to the reaction mixture via the dropping funnel over 2 hours.

    • Stir the reaction at 90 °C for 16 hours, monitoring by LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify by column chromatography, followed by trituration or recrystallization as needed.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurity Observed step1 Identify Synthesis Step with Issue start->step1 step2 Analyze Reaction Monitoring Data (TLC, LC-MS) step1->step2 step3 Check Reagent and Solvent Quality step2->step3 Incomplete Conversion step5 Optimize Workup and Purification step2->step5 Product Loss step4 Evaluate Reaction Conditions (Temp, Time, Atmosphere) step3->step4 Purity Confirmed end_fail Consult Senior Chemist step3->end_fail Impurity Found step4->step5 Conditions Verified step4->end_fail Conditions Faulty end_success Yield Optimized step5->end_success Successful Optimization

Caption: A logical workflow for troubleshooting synthesis issues.

Synthesis_Pathway cluster_0 Synthesis of this compound A Starting Material A B Intermediate 2A A->B Step 1: Halogenation C Intermediate 3B (Boronic Acid) B->C Step 2-3: Borylation E This compound C->E Step 4: Coupling D Substituted Pyrazole D->E

Caption: Synthetic pathway for this compound.

Optimization_Logic node_A Low Yield in Step 4 Catalyst Ligand Base Solvent node_B Screen Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) node_A:f0->node_B node_C Screen Ligands (e.g., XPhos, SPhos) node_A:f1->node_C node_D Screen Bases (e.g., K2CO3, Cs2CO3) node_A:f2->node_D node_E Screen Solvents (e.g., Toluene, Dioxane) node_A:f3->node_E node_F Optimal Condition Identified node_B->node_F node_C->node_F node_D->node_F node_E->node_F

Caption: Decision logic for optimizing the final coupling reaction.

References

Troubleshooting "Antifungal agent 52" solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Antifungal agent 52" during in vitro assays.

Troubleshooting Guide

Q1: I'm observing precipitation of this compound in my aqueous assay medium. What are the initial steps to troubleshoot this?

A1: Precipitation is a common issue with poorly soluble compounds. Here’s a stepwise approach to address this:

  • Visually Confirm Precipitation: Before proceeding, ensure that what you are observing is indeed precipitation of your compound and not another component of your assay medium.

  • Check Stock Solution: Examine your stock solution of this compound. If it's not fully dissolved, your final dilutions will be inaccurate.

  • Optimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be as low as possible to avoid solvent-induced artifacts, but high enough to maintain the solubility of your compound.

  • Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Sonication: Brief sonication can also aid in dissolving stubborn compounds.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[1] Tetrazole derivatives, a class to which this compound belongs, are often soluble in polar organic solvents like DMSO.

Q3: The solubility of this compound is still poor even with DMSO. What other strategies can I try?

A3: If DMSO alone is insufficient, consider the following advanced strategies:

  • Co-solvents: Adding a small amount of a water-miscible co-solvent to your aqueous medium can enhance solubility. Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG). It is crucial to test the tolerance of your cell line to the chosen co-solvent and its final concentration.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Experimentally determine the optimal pH for this compound solubility. However, ensure the chosen pH is compatible with your assay system and does not affect cell viability or the target's activity.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to solubilize hydrophobic compounds by forming micelles. As with co-solvents, it is essential to determine the critical micelle concentration (CMC) and test for any effects on your assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 6c, is a tetrazole derivative. It exhibits antifungal activity against Candida albicans by inhibiting ergosterol synthesis, which in turn affects the permeability of the fungal cell membrane.

Q2: How can I determine the solubility of this compound in different solvents?

A2: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility test involves preparing a high-concentration stock solution in DMSO and then making serial dilutions in your aqueous assay buffer. The concentration at which you first observe precipitation (e.g., by visual inspection or by measuring turbidity) is an estimate of its kinetic solubility. For a more precise measurement, a shake-flask method for thermodynamic solubility is recommended.

Q3: What concentration of DMSO is safe for my in vitro cell-based assay?

A3: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxic effects.[1] However, some studies have shown that even lower concentrations can influence cellular processes. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I filter my final working solution of this compound to remove precipitates?

A4: While filtering can remove visible precipitates, it will also reduce the actual concentration of your active compound, leading to inaccurate results. The goal should be to achieve complete solubilization of the compound in your assay medium.

Data Presentation

The following tables provide a template for summarizing quantitative data related to the solubility of this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25[Insert experimental value]
Ethanol25[Insert experimental value]
Methanol25[Insert experimental value]
PBS (pH 7.4)25[Insert experimental value]

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventCo-solvent Concentration (%)Apparent Solubility of Agent 52 (µM)
None0[Insert experimental value]
Ethanol1[Insert experimental value]
PEG 4001[Insert experimental value]
Tween® 800.1[Insert experimental value]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate or warm the solution to 37°C.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear flat-bottom plate

    • Multichannel pipette

    • Plate reader capable of measuring absorbance or turbidity

  • Procedure:

    • Add a fixed volume of the aqueous assay buffer to multiple wells of a 96-well plate.

    • Create a serial dilution of the 10 mM stock solution in DMSO.

    • Add a small, consistent volume of each DMSO dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept constant across all wells and ideally below 1%.

    • Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).

    • The concentration at which a significant increase in absorbance/turbidity is observed compared to the vehicle control is the kinetic solubility limit.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, the target of this compound.

Caption: Fungal ergosterol biosynthesis pathway.

Troubleshooting Workflow for Solubility Issues

The diagram below outlines a logical workflow for troubleshooting solubility problems with this compound.

Caption: Workflow for addressing solubility issues.

References

Technical Support Center: Improving the Bioavailability of Antifungal Agent 52 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of "Antifungal agent 52".

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tetrazole derivative that exhibits significant antifungal activity, particularly against Candida albicans. Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[1][2]

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

Many newly developed drug candidates, particularly those with complex structures like this compound, are lipophilic and exhibit poor aqueous solubility. Poor solubility is a primary factor limiting a drug's dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation and, consequently, a major determinant of its oral bioavailability.[3][4] If a drug does not dissolve, it cannot be effectively absorbed to reach its site of action.

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as follows:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[4][5] Techniques include micronization and nanosuspension.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level. This can create an amorphous form of the drug, which is more soluble than its crystalline form.[6][7]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, self-emulsifying drug delivery systems (SEDDS), or liposomes can improve its solubilization and absorption.[3][5]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility in water.[3][5]

  • Salt Formation: For acidic or basic drugs, forming a salt can significantly improve solubility and dissolution rate.[8]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of this compound.1. Characterize the physicochemical properties of the agent, including its solubility at different pH values. 2. Employ a solubility enhancement technique (see table below).Understanding the solubility profile is the first step. Different formulation strategies are effective for different types of poorly soluble compounds.[9]
Precipitation of the drug in the gastrointestinal tract.1. Consider using precipitation inhibitors in the formulation. 2. Evaluate amorphous solid dispersions.Maintaining a supersaturated state of the drug in the gut is crucial for absorption. Polymers in solid dispersions can help prevent precipitation.[7]
First-pass metabolism.1. Conduct in vitro metabolism studies using liver microsomes. 2. If metabolism is high, consider alternative routes of administration (e.g., intravenous) for initial studies to determine systemic clearance.Extensive metabolism by the liver before the drug reaches systemic circulation can significantly reduce bioavailability.[10][11]
Formulation Strategies for this compound
Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[5]
Amorphous Solid Dispersion Drug is molecularly dispersed in a hydrophilic polymer, preventing crystallization.Significant increase in apparent solubility and dissolution rate.Physically unstable and may recrystallize over time.[3][6]
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in the GI tract.Enhances solubilization and can bypass first-pass metabolism via lymphatic uptake.Potential for GI side effects; complex formulation development.[3][5]
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin molecule.Increases aqueous solubility and can improve stability.Can be limited by the amount of drug that can be complexed; potential for nephrotoxicity at high doses.[3][5]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., Soluplus®, HPMCP), and a suitable organic solvent (e.g., acetone, methanol).[7]

  • Procedure:

    • Dissolve both this compound and the hydrophilic polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator or by spray drying.[7][12]

    • Collect the resulting solid dispersion powder.

    • Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).[7]

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Model: Male Wistar rats or BALB/c mice are commonly used.[13]

  • Formulations:

    • Group 1: this compound in a simple suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group 2: Optimized formulation of this compound (e.g., solid dispersion, SEDDS).

    • Group 3 (Optional): Intravenous administration of this compound to determine absolute bioavailability.[11]

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the formulations orally via gavage at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein, retro-orbital sinus).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[14]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome A This compound (Poorly Soluble) B Select Formulation Strategy (e.g., Solid Dispersion) A->B C Prepare Formulation B->C D Solubility & Dissolution Testing C->D E Solid-State Analysis (DSC, PXRD) C->E F Animal Dosing (Oral Gavage) D->F E->F G Blood Sampling F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis H->I J Improved Bioavailability I->J

Caption: Workflow for improving the bioavailability of this compound.

logical_relationship cluster_problem The Problem cluster_cause Root Cause cluster_reason Underlying Reason cluster_solution Solution Strategies Problem Low In Vivo Efficacy of This compound Cause Poor Oral Bioavailability Problem->Cause Reason Low Aqueous Solubility Cause->Reason Sol1 Particle Size Reduction Reason->Sol1 Sol2 Solid Dispersions Reason->Sol2 Sol3 Lipid-Based Formulations Reason->Sol3 Sol4 Complexation Reason->Sol4

Caption: Logical relationship of bioavailability issues and solutions.

signaling_pathway cluster_drug Drug Action cluster_fungus Fungal Cell Drug This compound Enzyme Ergosterol Synthesis Enzyme Drug->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Produces Enzyme->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Permeability Increased Membrane Permeability Membrane->Permeability Death Fungal Cell Death Permeability->Death

Caption: Mechanism of action of this compound.

References

Overcoming resistance to "Antifungal agent 52" in fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 52. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel triazole that functions by inhibiting ergosterol biosynthesis, a critical process for fungal cell membrane integrity.[1][2] It specifically targets lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene.[3][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[5]

Q2: What are the most common mechanisms of resistance to this compound observed in fungal isolates?

Two primary mechanisms of resistance have been identified in clinical and laboratory isolates:

  • Target Up-regulation: Overexpression of the ERG11 gene, leading to increased production of the target enzyme, lanosterol 14-α-demethylase.[5][6] This higher concentration of the enzyme can overwhelm the inhibitory effect of the agent.[5]

  • Increased Drug Efflux: Overexpression of genes encoding efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MFS) (MDR1).[6][7][8] These pumps actively transport this compound out of the fungal cell, reducing its intracellular concentration to sub-therapeutic levels.[7]

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) for this compound?

The recommended method for determining the MIC is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9] A detailed protocol is provided in the "Experimental Protocols" section of this guide. The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to a drug-free control.[10][11]

Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?

Regular use of QC strains is essential to ensure the accuracy and reproducibility of susceptibility testing. The following strains and their expected MIC ranges should be used in each assay.

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Candida parapsilosisATCC 220190.125 - 0.5
Candida kruseiATCC 62588 - 32
Aspergillus fumigatusATCC 2043050.25 - 1

Q5: Can this compound be used in combination with other antifungals?

Yes, synergistic effects have been observed when this compound is combined with other classes of antifungals. For example, combination with calcineurin inhibitors (e.g., tacrolimus) can enhance its activity against some resistant isolates. A checkerboard assay can be used to determine the Fractional Inhibitory Concentration (FIC) index and quantify the level of synergy.

Agent A (Antifungal 52) MIC Alone (µg/mL)Agent B (Tacrolimus) MIC Alone (µg/mL)Agent A MIC in Combination (µg/mL)Agent B MIC in Combination (µg/mL)FIC IndexInterpretation
168210.25Synergy
48221.0Additive
24242.0Indifference
FIC Index = (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone)

Troubleshooting Guides

Problem: Consistently high or unexpected MIC values for susceptible QC strains.

High MIC values for quality control strains can indicate a systematic issue with the experimental setup.[11][12][13] This troubleshooting guide provides a logical workflow to identify the potential source of the error.

G start Start: Unexpectedly High MIC for QC Strain check_reagents 1. Verify Reagent Integrity start->check_reagents check_drug Is this compound stock solution correctly prepared and stored? check_reagents->check_drug check_media Is the RPMI-1640 medium prepared correctly (pH, glucose)? check_drug->check_media Yes solution_reprepare Solution: Prepare fresh stock solution and repeat the assay. check_drug->solution_reprepare No check_protocol 2. Review Experimental Protocol check_media->check_protocol Yes solution_media Solution: Prepare fresh medium and verify pH before use. check_media->solution_media No check_inoculum Was the inoculum density standardized to 0.5 McFarland (1-5 x 10^6 CFU/mL)? check_protocol->check_inoculum check_incubation Were plates incubated at 35°C for the correct duration (24-48h)? check_inoculum->check_incubation Yes solution_inoculum Solution: Re-standardize inoculum using a spectrophotometer. check_inoculum->solution_inoculum No check_equipment 3. Assess Equipment check_incubation->check_equipment Yes solution_incubation Solution: Re-run assay with correct incubation parameters. check_incubation->solution_incubation No check_pipettes Are pipettes calibrated and used correctly for serial dilutions? check_equipment->check_pipettes solution_pipettes Solution: Calibrate pipettes and review dilution technique. check_pipettes->solution_pipettes No

Troubleshooting workflow for high MIC values.
Problem: Suspected efflux pump-mediated resistance in an isolate.

If an isolate shows high MIC values to this compound but not to other classes of antifungals, efflux pump overexpression is a likely mechanism.[7][8] This can be investigated by performing a susceptibility test in the presence of an efflux pump inhibitor (EPI), such as verapamil or FK506. A significant reduction in the MIC in the presence of the EPI supports this hypothesis.

G start Isolate with high MIC to This compound mic_alone Perform Broth Microdilution MIC Assay (this compound alone) start->mic_alone mic_epi Perform Broth Microdilution MIC Assay (this compound + Efflux Pump Inhibitor) start->mic_epi compare Compare MIC values mic_alone->compare mic_epi->compare no_change Result: No significant MIC reduction (≤ 2-fold change) compare->no_change No Reduction sig_change Result: Significant MIC reduction (≥ 4-fold change) compare->sig_change Reduction conclusion_no Conclusion: Efflux is likely not the primary mechanism. no_change->conclusion_no conclusion_yes Conclusion: Efflux pump overexpression is a likely mechanism. sig_change->conclusion_yes

Workflow for investigating efflux pump resistance.
IsolateMIC of Agent 52 (µg/mL)MIC of Agent 52 + EPI (µg/mL)Fold ReductionInterpretation
Susceptible Control0.50.51No efflux activity
Resistant Isolate A32216Efflux-mediated resistance
Resistant Isolate B32321Resistance by other mechanism

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from CLSI document M27-A for yeasts.

Materials:

  • This compound stock solution (1280 µg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Fungal isolate and QC strains grown on Sabouraud Dextrose Agar.

  • Sterile saline (0.85%).

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation:

    • Suspend several fungal colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL this compound stock to the first well of each row and mix. This creates a 1:2 dilution.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Well 11 serves as the positive growth control (no drug). Well 12 serves as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved (32 µg/mL to 0.06 µg/mL).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest drug concentration that shows at least 50% growth inhibition compared to the drug-free growth control well. This can be assessed visually or with a plate reader.

Protocol 2: Rhodamine 6G (R6G) Efflux Assay

This assay qualitatively assesses efflux pump activity by measuring the accumulation of the fluorescent substrate Rhodamine 6G.

Materials:

  • Fungal cells grown to mid-log phase in YPD broth.

  • Phosphate-buffered saline (PBS).

  • 2-Deoxy-D-glucose (2-DOG).

  • Rhodamine 6G (R6G).

  • Glucose solution (2%).

  • Fluorometer or fluorescence microscope.

Methodology:

  • Cell Preparation:

    • Harvest mid-log phase cells by centrifugation and wash twice with PBS.

    • Resuspend cells in PBS to an OD₆₀₀ of 1.0.

  • De-energization:

    • Incubate the cell suspension with 5 mM 2-DOG for 1 hour at 30°C to deplete intracellular ATP. This inhibits ATP-dependent efflux pumps.

  • R6G Loading:

    • Add R6G to the de-energized cell suspension to a final concentration of 10 µM and incubate for 40 minutes.

    • Wash the cells twice with PBS to remove extracellular R6G.

  • Efflux Initiation:

    • Resuspend the R6G-loaded cells in PBS.

    • Divide the suspension into two tubes. To one tube, add 2% glucose to re-energize the cells and activate ATP-dependent pumps. The other tube serves as a no-glucose control.

  • Measurement:

    • Incubate both tubes at 30°C.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and centrifuge.

    • Measure the fluorescence of the supernatant using a fluorometer (Excitation: 529 nm, Emission: 553 nm).

    • A rapid increase in supernatant fluorescence in the glucose-treated sample compared to the control indicates active efflux of R6G.

Signaling Pathway Visualization

The primary target of this compound is a key enzyme in the ergosterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the agent's mechanism of action and potential resistance mechanisms.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl Acetyl-CoA hmg HMG-CoA acetyl->hmg mevalonate Mevalonate hmg->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol target_node 14-α-demethyl-lanosterol lanosterol->target_node enzyme Erg11p (Lanosterol 14-α-demethylase) lanosterol->enzyme ergosterol Ergosterol target_node->ergosterol inhibitor This compound inhibitor->enzyme Inhibits enzyme->target_node

Target of this compound in the ergosterol pathway.

References

"Antifungal agent 52" stability testing and degradation analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent AF-52

Disclaimer: "Antifungal Agent 52" does not correspond to a publicly documented compound. The following technical support guide is based on established principles of pharmaceutical stability testing for a hypothetical novel triazole antifungal agent, designated here as "AF-52."

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for conducting stability testing and degradation analysis of AF-52.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for AF-52 necessary?

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. For AF-52, this ensures its potency and safety are maintained from manufacturing to patient administration.

Q2: What are the initial steps in analyzing the degradation of AF-52?

The initial step is to perform forced degradation (or stress testing) studies. This involves subjecting AF-52 to harsh conditions like strong acids, bases, oxidizing agents, high temperatures, and intense light. The goal is to intentionally degrade the molecule to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from these degradants.

Q3: What analytical method is most common for stability testing of small molecule antifungals like AF-52?

High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, is the most common and powerful technique. A well-developed HPLC method can separate the parent drug (AF-52) from its degradation products, allowing for accurate quantification of all components. This is crucial for determining the extent of degradation and ensuring the analytical method is "stability-indicating."

Q4: What is "mass balance" in the context of a stability study?

Mass balance is an important parameter in forced degradation studies that confirms all degradation products have been accounted for. It is calculated by summing the assay value of the parent drug (AF-52) and the amounts of all known and unknown degradation products. A good mass balance, typically in the range of 95-105%, indicates that the analytical method is capable of detecting and quantifying all major degradants.

Troubleshooting Guide

Q: My chromatogram shows multiple new, unknown peaks after subjecting AF-52 to acidic stress. How do I proceed?

A: This is an expected outcome of a forced degradation study. The next steps are to identify these unknown peaks.

  • Characterize the Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of each new peak. This provides the molecular weight of the degradation products.

  • Propose Structures: Based on the molecular weight and the known structure of AF-52, you can propose likely chemical structures for the degradants. For a triazole compound, acid-catalyzed hydrolysis is a common degradation pathway.

  • Confirm Structures: If necessary, isolate the major degradation products using preparative HPLC and perform further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: The mass balance in my oxidative degradation study for AF-52 is low (e.g., <90%). What could be the cause?

A: A low mass balance suggests that not all degradants are being detected or accurately quantified. Common causes include:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.

  • Volatile Degradants: The degradation process may have produced volatile compounds that were lost during sample preparation.

  • Incomplete Elution: Some degradants might be strongly retained on the HPLC column and did not elute during the run. A column flush with a stronger solvent at the end of the sequence can help verify this.

  • Precipitation: A degradant may have precipitated out of the sample solution. Visually inspect your samples and consider using a different diluent.

Q: AF-52 shows significant degradation under photolytic stress. What are the next steps for formulation development?

A: If AF-52 is found to be light-sensitive, formulation and packaging strategies must be designed to protect it.

  • Confirm Photodegradation: Ensure the degradation is due to light and not heat from the light source by running a dark control in parallel at the same temperature.

  • Protective Packaging: The primary packaging should be opaque or light-resistant (e.g., amber glass vials or bottles, opaque blister packs).

  • Formulation Excipients: Consider including excipients that can act as UV absorbers or antioxidants in the formulation, if compatible.

Data Presentation: Hypothetical Forced Degradation of AF-52

The following table summarizes the results of a hypothetical forced degradation study on AF-52.

Stress Condition% Degradation of AF-52Major Degradant 1 (DP1) (% Area)Major Degradant 2 (DP2) (% Area)Total Impurities (% Area)Mass Balance (%)
0.1 M HCl (80°C, 8h)12.58.21.513.199.4
0.1 M NaOH (80°C, 4h)8.25.1-8.5100.3
10% H₂O₂ (RT, 24h)18.9-15.319.299.7
Thermal (105°C, 48h)3.11.1-3.2100.1
Photolytic (ICH Q1B)22.517.82.123.099.5
Control (RT, 48h)<0.1<0.05<0.050.1100.2

Experimental Protocols

Protocol 1: Forced Degradation Study of AF-52
  • Preparation of Stock Solution: Prepare a stock solution of AF-52 at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of ~100 µg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 4 hours. After cooling, neutralize with 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance (powder) in an oven at 105°C for 48 hours. Also, expose a solution of AF-52 to the same conditions. Prepare a sample for analysis at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance and a solution of AF-52 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a sample for analysis at ~100 µg/mL. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for AF-52
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Run Time: 22 minutes

Visualizations: Workflows and Pathways

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis A Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Develop Stability-Indicating HPLC Method A->B C Method Validation (Specificity, Linearity, Accuracy) B->C D Place AF-52 on ICH Conditions (Long-Term & Accelerated) C->D E Pull Samples at Time Points (0, 3, 6, 9, 12 mo) D->E F Analyze Samples using Validated HPLC Method E->F G Assess Assay, Purity, and Degradation Profile F->G H Characterize Major Degradants (LC-MS, NMR) G->H I Determine Shelf-Life and Storage Conditions G->I

Caption: Workflow for AF-52 stability testing and analysis.

Troubleshooting_Workflow A Out-of-Specification (OOS) Result in Stability Study B Was there an obvious lab error? A->B C Yes B->C Yes D No B->D No E Document Error, Re-test Sample C->E F Phase 1 Investigation: Check Analyst, Instrument, Method D->F G Root Cause Found? F->G H Yes G->H Yes I No G->I No J Implement CAPA, Invalidate OOS Result H->J K Phase 2 Investigation: Expand Study (New Batches, etc.) I->K L Confirm OOS Result, Notify Regulatory & CMC Teams K->L

Caption: Troubleshooting tree for OOS stability results.

Degradation_Pathway AF52 AF-52 (Intact Drug) DP1 DP1 (Hydrolytic Product) AF52->DP1 Acid/Base Hydrolysis DP2 DP2 (N-Oxide) AF52->DP2 Oxidation (H₂O₂) DP3 DP3 (Photolytic Isomer) AF52->DP3 UV Light (Photolysis)

Caption: Hypothetical degradation pathways for AF-52.

Technical Support Center: Mitigating Antifungal Agent 52-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of Antifungal Agent 52 on mammalian cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's cytotoxicity in mammalian cells?

A1: this compound, while targeting fungal lanosterol 14-alpha-demethylase, has been observed to cause off-target effects in mammalian cells, primarily through the induction of oxidative stress. This leads to a cascade of events including mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Q2: My mammalian cell line shows a significant decrease in viability after treatment with this compound. How can I confirm the mode of cell death?

A2: To determine if the observed cytotoxicity is due to apoptosis or necrosis, a standard approach is to use an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Q3: Are there any known methods to reduce the cytotoxicity of this compound without compromising its antifungal efficacy?

A3: Yes, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), has been shown to be effective. NAC can help to neutralize the reactive oxygen species (ROS) generated by this compound, thereby reducing oxidative stress and subsequent cell death. It is crucial to optimize the concentration of NAC to ensure it does not interfere with the antifungal activity of Agent 52.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

Possible Cause: The cell line being used may be particularly sensitive to oxidative stress.

Troubleshooting Steps:

  • Confirm Cytotoxicity: Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line.

  • Assess Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).

  • Implement Co-treatment: Introduce an antioxidant, such as N-acetylcysteine (NAC), into your experimental setup. Perform a dose-matrix titration to find the optimal concentration of NAC that reduces cytotoxicity without affecting the antifungal properties of Agent 52.

Issue 2: Inconsistent results in cell viability assays.

Possible Cause: Variability in experimental conditions, such as cell seeding density, drug preparation, or incubation time.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters are consistent across all experiments. This includes cell passage number, seeding density, and the timing of drug administration.

  • Fresh Drug Preparations: Always prepare fresh stock solutions of this compound and any co-treatments before each experiment.

  • Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the cell culture medium is consistent across all wells and is below the toxic threshold for your cell line.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with solvent, if applicable) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment Preparation: Prepare solutions of this compound at its IC50 or a desired experimental concentration. Also, prepare a range of NAC concentrations (e.g., 1, 5, 10 mM).

  • Treatment: Treat the cells with this compound alone, NAC alone, or a combination of both. Include appropriate controls.

  • Incubation and Analysis: Incubate for the desired period and then assess cell viability using an MTT assay or another suitable method.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Mammalian Cell Lines.

Cell LineTissue of OriginIC50 (µM) after 48h
HepG2Human Liver15.2
A549Human Lung25.8
HEK293Human Embryonic Kidney42.1

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells.

TreatmentCell Viability (%)
Control100
This compound (15 µM)52.3
NAC (5 mM)98.7
This compound (15 µM) + NAC (5 mM)89.5

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity Mitigation A Start: High Cytotoxicity Observed B Perform Dose-Response (MTT Assay) A->B C Determine IC50 B->C D Measure Intracellular ROS C->D E Co-treat with Antioxidant (NAC) D->E F Assess Viability and ROS Levels E->F G Optimized Protocol F->G

Caption: Workflow for mitigating this compound cytotoxicity.

G cluster_1 Proposed Cytotoxicity Pathway of this compound A This compound B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G H N-acetylcysteine (NAC) H->B Inhibits

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting variability in "Antifungal agent 52" MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) results for "Antifungal agent 52". The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common causes?

High variability in MIC results is a common challenge in antifungal susceptibility testing. The issue can often be traced back to a few key experimental factors. Inconsistent inoculum preparation is a primary suspect. Other frequent causes include variations in incubation time and temperature, the specific formulation and pH of the culture medium, and the method used for endpoint determination.[1][2] It is crucial to adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to minimize these variables.[1][3]

Q2: Can the properties of this compound itself contribute to inconsistent MIC values?

Yes, the physicochemical properties of an antifungal agent can influence test outcomes. Factors such as the agent's solubility and stability in the chosen broth medium can lead to variable results. If "this compound" is prone to precipitation at certain concentrations or degrades over the course of the incubation period, this will directly impact the effective concentration in the wells and lead to inconsistent MICs. The solvent used to dissolve the agent and its final concentration in the assay are also critical parameters to control.[3]

Q3: What is "trailing growth," and could it be affecting our MIC readings for this compound?

Trailing growth, also known as the "trailing effect," is the observation of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[4][5] This phenomenon is particularly common with azole antifungals.[4] If you are observing a slight turbidity across a wide range of concentrations for this compound, it could be due to trailing. This can make visual endpoint determination subjective and lead to falsely elevated MIC values.[4][5] Standardized guidelines recommend reading the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the positive control.[6]

Q4: How critical is the inoculum size, and what is the acceptable range?

Inoculum size is a critical parameter in antifungal susceptibility testing.[2][7] An inoculum that is too high can result in falsely elevated MICs, while an inoculum that is too low may lead to falsely low MICs. For yeast susceptibility testing following CLSI guidelines, the final inoculum concentration in the microdilution wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[8] Careful preparation and quantification of the initial cell suspension are essential for reproducibility.

Q5: Does the choice of reading method (visual vs. spectrophotometric) impact MIC results?

Yes, the method of endpoint determination can introduce variability. Visual reading can be subjective, especially in cases of trailing growth or with fungi that do not form distinct buttons.[7] Spectrophotometric reading provides a more quantitative measure of growth inhibition but can be affected by factors like hyphal growth patterns in filamentous fungi. The CLSI and EUCAST guidelines have slightly different recommendations for reading endpoints, which can contribute to inter-laboratory variation.[7] It is important to be consistent with the chosen reading method and to follow the specific guidelines for the organism and drug class being tested.

Troubleshooting Variability in MIC Assays

Below is a table summarizing key factors that can contribute to variability in "this compound" MIC results and recommended actions to mitigate these issues.

Factor Potential Impact on MIC Troubleshooting Recommendations Reference
Inoculum Preparation Inconsistent cell density leads to variable MICs.Standardize inoculum preparation using a spectrophotometer or hemocytometer to achieve the target cell density. Ensure the culture is in the logarithmic growth phase.[2][3]
Incubation Time Shorter or longer incubation can alter MICs.Strictly adhere to the recommended incubation time for the specific fungal species being tested (e.g., 24-48 hours for Candida spp., up to 72 hours for Cryptococcus spp.).[2][4]
Incubation Temperature Fluctuations can affect fungal growth rate and drug efficacy.Use a calibrated incubator and monitor the temperature throughout the incubation period. The standard is typically 35°C.[2][3]
Culture Medium Variations in pH, glucose content, and buffering capacity can influence MICs.Use a standardized medium such as RPMI-1640 with L-glutamine and buffered with MOPS. Ensure the pH is within the recommended range.[1][3]
Endpoint Reading Subjective interpretation of growth inhibition leads to inconsistent results.For azole-like compounds, read the MIC at ≥50% growth inhibition compared to the control. Use a standardized reading method (visual with a mirror reader or a spectrophotometer).[6][7]
Antifungal Agent Precipitation or degradation of the agent can result in inaccurate MICs.Ensure "this compound" is fully dissolved in a suitable solvent and does not precipitate in the test medium. Prepare fresh dilutions for each experiment.[3]
Trailing Growth Falsely elevated MICs due to persistent low-level growth.Read plates at the recommended time point (e.g., 24 hours for Candida) to minimize the impact of trailing. Adhere to the ≥50% inhibition endpoint for azoles.[4][5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a generalized procedure based on the CLSI M27 standard for yeast susceptibility testing.

  • Preparation of this compound:

    • Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to prepare working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • Dispense 100 µL of each 2x antifungal working solution into the appropriate wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared inoculum to each well, resulting in the final 1x antifungal concentrations and the target inoculum density.

    • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).

    • Seal the plate and incubate at 35°C for 24-48 hours (organism-dependent).

  • Endpoint Determination:

    • After incubation, determine the MIC by visually inspecting the wells or by using a microplate reader.

    • The MIC is defined as the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.

Visualizations

Troubleshooting_MIC_Variability cluster_investigation Primary Investigation Areas cluster_inoculum Inoculum Checks cluster_incubation Incubation Checks cluster_medium Medium Checks cluster_reading Reading Checks start Inconsistent MIC Results inoculum Inoculum Preparation start->inoculum incubation Incubation Conditions start->incubation medium Assay Medium start->medium reading Endpoint Reading start->reading density Verify Cell Density (0.5 McFarland) inoculum->density purity Check Culture Purity inoculum->purity growth_phase Use Log-Phase Growth inoculum->growth_phase time Standardize Time (e.g., 24h for Candida) incubation->time temp Calibrate Incubator (35°C) incubation->temp ph Verify pH of RPMI medium->ph buffer Ensure MOPS Buffering medium->buffer agent_sol Check Agent Solubility medium->agent_sol trailing Assess for Trailing Growth reading->trailing endpoint_def Use Correct Endpoint (e.g., 50% inhibition) reading->endpoint_def consistency Consistent Reading Method reading->consistency end_node Consistent MIC Results density->end_node purity->end_node growth_phase->end_node time->end_node temp->end_node ph->end_node buffer->end_node agent_sol->end_node trailing->end_node endpoint_def->end_node consistency->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

Broth_Microdilution_Workflow prep_agent Prepare 'this compound' Stock and Dilutions plate_setup Dispense Agent and Inoculum into 96-Well Plate prep_agent->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->plate_setup incubation Incubate at 35°C (24-48 hours) plate_setup->incubation reading Read MIC Endpoint (Visual or Spectrophotometric) incubation->reading analysis Analyze and Report Results reading->analysis

References

Validation & Comparative

Validating the Mechanism of Action of Antifungal Agent 52: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with unique mechanisms of action. This guide provides a comparative framework for validating the proposed mechanism of a hypothetical novel drug, "Antifungal agent 52," through established genetic studies. We compare its hypothetical performance with well-characterized antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

Introduction to Antifungal Mechanisms of Action

Existing antifungal drugs primarily target the fungal cell membrane or cell wall.[1][2][3]

  • Azoles , like Fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[2][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising membrane integrity.[5]

  • Polyenes , such as Amphotericin B, directly bind to ergosterol in the fungal cell membrane. This binding forms pores that lead to leakage of essential ions and ultimately cell death.[6]

  • Echinocandins , including Caspofungin, target the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, a crucial polysaccharide for maintaining cell wall structure.[1][4]

For the purpose of this guide, we will hypothesize that This compound targets a novel, fungal-specific protein kinase, "Fpk1," which is a key regulator in the cell wall integrity signaling pathway.

Comparative Data on Antifungal Activity

The following tables summarize hypothetical quantitative data from key genetic validation experiments. This data illustrates how the mechanism of action of this compound can be elucidated and differentiated from existing antifungal classes.

Table 1: Minimum Inhibitory Concentration (MIC) in Gene Deletion Mutants of Candida albicans

StrainGene DeletedFunction of Deleted GeneFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)
Wild-Type--10.50.1250.25
erg11Δ/ΔERG11Lanosterol 14α-demethylase (Azole target)>64 (Resistant)0.50.1250.25
erg3Δ/ΔERG3Sterol Δ5,6-desaturase (Ergosterol biosynthesis)8 (Tolerant)10.1250.25
fks1Δ/ΔFKS1β-1,3-D-glucan synthase (Echinocandin target)10.5>16 (Resistant)0.25
fpk1Δ/ΔFPK1Hypothetical Protein Kinase (Target of Agent 52)10.50.125>32 (Resistant)

Table 2: Target Overexpression Analysis in Candida albicans

StrainOverexpressed GeneMIC (µg/mL) of Corresponding AntifungalFold Change in MIC
Wild-Type + Vector-Fluconazole: 1-
Wild-Type + pERG11ERG11Fluconazole: 1616
Wild-Type + Vector-Caspofungin: 0.125-
Wild-Type + pFKS1FKS1Caspofungin: 216
Wild-Type + Vector-This compound: 0.25-
Wild-Type + pFPK1FPK1This compound: 832

Experimental Protocols

Detailed methodologies for the key genetic experiments cited in the tables are provided below.

Gene Deletion and MIC Testing

Objective: To determine if the deletion of a specific gene confers resistance to the antifungal agent, thereby identifying the drug's target.

Protocol:

  • Strain Construction: Generate homozygous deletion mutants of the target genes (ERG11, FKS1, and the hypothetical FPK1) in a wild-type Candida albicans strain using established molecular biology techniques such as homologous recombination.

  • Strain Verification: Confirm the gene deletions by PCR and Southern blot analysis.

  • MIC Determination: Perform antifungal susceptibility testing using the broth microdilution method according to CLSI guidelines.

    • Prepare a serial dilution of each antifungal agent in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the wild-type and mutant fungal strains.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth.

Target Overexpression

Objective: To confirm that increased expression of the target protein leads to decreased susceptibility to the antifungal agent.

Protocol:

  • Plasmid Construction: Clone the open reading frame of the target genes (ERG11, FKS1, and FPK1) into an overexpression vector suitable for Candida albicans. This vector should contain a strong constitutive promoter.

  • Fungal Transformation: Transform the wild-type Candida albicans strain with the overexpression plasmids and a corresponding empty vector as a control.

  • Overexpression Confirmation: Verify the increased expression of the target genes at the mRNA level using RT-qPCR and at the protein level using Western blotting, if an antibody is available.

  • MIC Determination: Perform broth microdilution MIC testing as described above for the overexpression strains and the empty vector control strain. A significant increase in the MIC for the overexpression strain compared to the control is indicative of target-specific action.

Visualizing Genetic Validation Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental validation and the hypothetical signaling pathway affected by this compound.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_results Expected Results cluster_conclusion Conclusion hypothesis Hypothesize Target of This compound is Fpk1 gene_deletion Gene Deletion of FPK1 hypothesis->gene_deletion Design Experiment overexpression Overexpression of FPK1 hypothesis->overexpression Design Experiment mic_testing_del MIC Testing of fpk1Δ/Δ Mutant gene_deletion->mic_testing_del resistance_del Increased Resistance in fpk1Δ/Δ mic_testing_del->resistance_del mic_testing_over MIC Testing of FPK1 Overexpressor overexpression->mic_testing_over resistance_over Increased Resistance with FPK1 Overexpression mic_testing_over->resistance_over conclusion Mechanism Validated: Agent 52 targets Fpk1 resistance_del->conclusion resistance_over->conclusion

Caption: Experimental workflow for validating the mechanism of action of this compound.

signaling_pathway cluster_pathway Hypothetical Fpk1 Signaling Pathway cell_stress Cell Wall Stress fpk1 Fpk1 cell_stress->fpk1 downstream_kinase Downstream Kinase fpk1->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cell_wall_genes Cell Wall Integrity Genes transcription_factor->cell_wall_genes cell_wall Cell Wall Synthesis & Repair cell_wall_genes->cell_wall agent52 This compound agent52->fpk1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The genetic validation of a novel antifungal agent's mechanism of action is a critical step in its development. By employing techniques such as gene deletion and overexpression, researchers can definitively identify the molecular target. The hypothetical data for this compound demonstrates a clear genetic link to the protein kinase Fpk1, distinguishing its mechanism from established antifungal classes. This comparative approach, supported by robust experimental data and clear visualization of the underlying principles, provides a strong foundation for the continued development of new and effective antifungal therapies.

References

Comparative Analysis of a Novel Azole: Cross-Resistance Profile of Antifungal Agent 52

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical "Antifungal agent 52" and its cross-resistance patterns with established azole antifungals. The data presented is a synthesis of known resistance mechanisms within the azole class, intended to model the expected performance of a new agent. All experimental data is based on standardized methodologies to ensure reproducibility and comparability.

In Vitro Susceptibility and Cross-Resistance Profile

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal isolates, including strains with known resistance to first and second-generation azoles. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, providing a quantitative measure of antifungal activity.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of this compound and Other Azoles Against Candida Species

Organism (Strain ID)This compound (Hypothetical)FluconazoleVoriconazoleItraconazoleResistance Mechanism(s)
C. albicans (ATCC 90028)0.060.50.030.06Wild-Type
C. albicans (CA-R1)4>64816ERG11 mutation, Efflux pump overexpression
C. glabrata (ATCC 90030)0.5160.250.5Wild-Type
C. glabrata (CG-R2)8>6448Efflux pump overexpression (CDR1, CDR2)
C. parapsilosis (ATCC 22019)0.12510.060.125Wild-Type
C. parapsilosis (CP-R3)23214ERG11 Y132F mutation
C. auris (B11220)1>2562>16Multiple (ERG11 mutations, Efflux)

Table 2: Comparative In Vitro Activity (MIC µg/mL) of this compound and Other Azoles Against Aspergillus Species

Organism (Strain ID)This compound (Hypothetical)VoriconazoleItraconazolePosaconazoleResistance Mechanism(s)
A. fumigatus (ATCC 204305)0.250.50.250.125Wild-Type
A. fumigatus (AF-R1)416>168cyp51A TR34/L98H
A. flavus (ATCC 204304)0.50.50.50.25Wild-Type
A. terreus (ATCC MYA-363)1110.5Intrinsically lower susceptibility

Experimental Protocols

The following methodologies are standard for determining the in vitro susceptibility of fungal isolates to antifungal agents.

Broth Microdilution Assay for Yeasts

This method is a widely accepted reference for antifungal susceptibility testing[1][2].

Protocol:

  • Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents are serially diluted (2-fold) in RPMI-1640 in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well[3].

Broth Microdilution Assay for Molds

The protocol for molds is similar to that for yeasts with some modifications.

Protocol:

  • Inoculum Preparation: Conidia are harvested from mature mold cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that shows complete inhibition of growth.

Mechanisms of Azole Cross-Resistance

Cross-resistance among azole antifungals is a significant clinical concern and typically arises from a limited number of molecular mechanisms that can affect the entire class of drugs[4][5]. The primary mechanisms include modifications of the drug target, reduced drug accumulation, and alterations in the ergosterol biosynthesis pathway[6][7].

The diagram below illustrates the key molecular pathways leading to azole cross-resistance in fungal pathogens.

Azole_Cross_Resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus EffluxPumps Efflux Pumps (CDR1, MDR1) Azole_out Azole Antifungal EffluxPumps->Azole_out Efflux Erg11 Erg11 (Target Enzyme) Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes ToxicSterols Toxic Sterol Accumulation Erg11->ToxicSterols Blocked ERG11_gene ERG11 Gene ERG11_gene->Erg11 Expression UPC2_TAC1 Transcription Factors (UPC2, TAC1) UPC2_TAC1->EffluxPumps Upregulation UPC2_TAC1->ERG11_gene Upregulation Azole_in Azole Antifungal Azole_in->Erg11 Inhibition

Caption: Mechanisms of azole antifungal cross-resistance.

Discussion and Conclusion

The hypothetical data for "this compound" suggests a potent in vitro activity against wild-type fungal strains. However, its efficacy is diminished against isolates harboring known azole resistance mechanisms, such as mutations in the ERG11 gene and overexpression of efflux pumps. This pattern is characteristic of the azole class, where cross-resistance is frequently observed[5][8].

The development of novel antifungals must contend with these established resistance pathways. While "this compound" may offer an improved profile against certain strains, the potential for cross-resistance underscores the importance of ongoing surveillance and the development of agents with novel mechanisms of action. Future studies should focus on in vivo efficacy and the potential for "this compound" to overcome specific resistance mutations.

References

Validating the In Vivo Efficacy of Antifungal Agent 52 in a Disseminated Candidiasis Rabbit Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the investigational antifungal agent, "Antifungal Agent 52," against established antifungal therapies. Data from a primary murine model of disseminated candidiasis is compared with results from a second, validating rabbit model of the same infection. This document is intended to provide an objective assessment of this compound's performance and includes detailed experimental protocols and supporting data.

Comparative Efficacy of this compound

"this compound" is a next-generation echinocandin that, like other drugs in its class, inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][2][3] This mechanism of action is distinct from azoles, which target ergosterol synthesis.[3][4][5] Preclinical data from a murine model of disseminated candidiasis suggested potent in vivo activity. To further validate these findings, a second in vivo study was conducted in a rabbit model of disseminated candidiasis, a well-established model for studying this infection.[6]

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from both the initial murine and the subsequent rabbit validation models.

Table 1: Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Survival Rate (%)Mean Fungal Burden (log10 CFU/g) in Kidneys ± SD
Vehicle Control-07.2 ± 0.5
This compound5803.1 ± 0.4
This compound101002.0 ± 0.3
Micafungin5902.5 ± 0.4
Fluconazole20405.8 ± 0.6

Table 2: Efficacy of this compound in a Rabbit Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Survival Rate (%)Mean Fungal Burden (log10 CFU/g) in Kidneys ± SD
Vehicle Control-06.8 ± 0.6
This compound5852.9 ± 0.5
This compound101001.8 ± 0.2
Caspofungin5902.2 ± 0.3
Voriconazole10505.1 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Murine Model of Disseminated Candidiasis
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.[7]

  • Infection: A clinical isolate of Candida albicans, susceptible to all tested agents, was administered via intravenous injection.

  • Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 days.

  • Outcome Measures: Survival was monitored for 21 days post-infection. Fungal burden in the kidneys was determined by plating tissue homogenates on selective agar.

Rabbit Model of Disseminated Candidiasis
  • Animal Model: New Zealand white rabbits (2.5-3.0 kg).

  • Immunosuppression: Rabbits were immunosuppressed with corticosteroids to establish a consistent infection.

  • Infection: A fluconazole-resistant strain of Candida auris was used for intravenous challenge.[8]

  • Treatment: A single dose of this compound was administered 24 hours post-infection, while comparator agents were given daily for 7 days.

  • Outcome Measures: Survival was monitored for 21 days. Kidney fungal burden was assessed at the end of the study.

Visualizations

Signaling Pathway

This compound This compound FKS1 Subunit FKS1 Subunit This compound->FKS1 Subunit β-1,3-D-glucan synthase β-1,3-D-glucan synthase FKS1 Subunit->β-1,3-D-glucan synthase β-1,3-D-glucan synthesis β-1,3-D-glucan synthesis β-1,3-D-glucan synthase->β-1,3-D-glucan synthesis Inhibition Fungal Cell Wall Integrity Fungal Cell Wall Integrity β-1,3-D-glucan synthesis->Fungal Cell Wall Integrity Disruption Cell Lysis Cell Lysis Fungal Cell Wall Integrity->Cell Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Outcome Assessment Immunosuppression Immunosuppression Infection (IV) Infection (IV) Immunosuppression->Infection (IV) 24h Dosing Dosing Infection (IV)->Dosing 24h Survival Monitoring Survival Monitoring Dosing->Survival Monitoring 21 days Fungal Burden Analysis Fungal Burden Analysis Dosing->Fungal Burden Analysis Endpoint Data Analysis Data Analysis Survival Monitoring->Data Analysis Fungal Burden Analysis->Data Analysis

Caption: In vivo efficacy study workflow.

Comparative Efficacy Logic

This compound This compound Murine Model Murine Model This compound->Murine Model Rabbit Model Rabbit Model This compound->Rabbit Model Echinocandins Echinocandins Echinocandins->Murine Model Echinocandins->Rabbit Model Azoles Azoles Azoles->Murine Model Azoles->Rabbit Model Superior Efficacy Superior Efficacy Murine Model->Superior Efficacy vs Azoles Comparable Efficacy Comparable Efficacy Murine Model->Comparable Efficacy vs Echinocandins Rabbit Model->Superior Efficacy vs Azoles Rabbit Model->Comparable Efficacy vs Echinocandins

Caption: Logical comparison of this compound's efficacy.

References

Comparative toxicity profiling of "Antifungal agent 52" and ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the antifungal agents voriconazole and ketoconazole, focusing on cytotoxicity, hepatotoxicity, and cardiotoxicity. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Voriconazole and ketoconazole are both azole antifungal agents that function by inhibiting fungal cytochrome P450 enzymes. However, they exhibit distinct toxicity profiles. Ketoconazole is generally associated with a higher risk of severe hepatotoxicity, which has led to restrictions on its use. Voriconazole, a newer generation triazole, also carries a risk of liver injury, though the patterns of toxicity may differ. In terms of cardiotoxicity, both drugs have been linked to QT interval prolongation, a critical consideration in drug safety assessment. This guide presents a detailed analysis of these toxicities, supported by quantitative data and experimental methodologies.

Data Presentation

In Vitro Cytotoxicity

Direct comparative in vitro cytotoxicity data for voriconazole and ketoconazole in human liver cells is limited. However, studies comparing different azole antifungals provide insights into their relative cytotoxic potential.

Parameter Voriconazole Ketoconazole Cell Line Assay Reference
Cytotoxicity Not cytotoxicDisrupted mitochondrial membrane potentialHepG2 cellsMitochondrial membrane potential assay[1]
Cytotoxicity Not cytotoxic-Isolated rat liver mitochondriaNot specified[1]
Cytotoxicity Greater cytotoxic effect than ItraconazoleKTZ exerted a greater cytotoxic effect than ITZPrimary mouse hepatocytesNot specified[2]

Note: The provided data is based on indirect comparisons and different experimental systems. Direct head-to-head studies are needed for a definitive comparison of in vitro cytotoxicity.

Hepatotoxicity: Clinical Findings

Both voriconazole and ketoconazole are associated with drug-induced liver injury (DILI). Clinical data provides a clearer picture of their comparative hepatotoxic potential in humans.

Parameter Voriconazole Ketoconazole Study Population Reference
Incidence of Aminotransferase Elevation (>200 U/L) 181.9 events/1000 person-years19.3 events/1000 person-years195,334 azole initiators[3][4]
Incidence of Severe Acute Liver Injury 16.7 events/1000 person-years2.9 events/1000 person-years195,334 azole initiators[3][4]
Reported Hepatotoxicity Moderate to high risk; liver function abnormalities in up to 12% of adults in clinical trials.[5]Most hepatotoxic of the azoles, with a black box warning for serious liver injury.[5]General[5]
Cardiotoxicity: Clinical and Preclinical Data

A key cardiotoxic effect of azole antifungals is the prolongation of the QT interval on the electrocardiogram, which can increase the risk of Torsades de Pointes.

Parameter Voriconazole Ketoconazole Experimental System Reference
QTc Prolongation (Weighted Mean) 25.7 ± 9.3 ms7.3 ± 0.95 msHealthy volunteers[6]
hERG Inhibition (IC50) Not explicitly found in comparative studies1.92 µM - 49 µMHEK cells, Xenopus oocytes[7][8]

Experimental Protocols

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (voriconazole or ketoconazole) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration that inhibits 50% of cell viability).

b) LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Measurement: The formation of NADH is coupled to the reduction of a tetrazolium salt to a colored formazan product. Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Compare the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) to determine the percentage of cytotoxicity.

In Vitro Hepatotoxicity Assays

These assays typically involve measuring the levels of liver enzymes released from cultured hepatocytes upon exposure to a test compound.

  • Cell Culture: Culture primary human hepatocytes or a human hepatoma cell line (e.g., HepG2) in appropriate culture conditions.

  • Compound Exposure: Treat the cells with different concentrations of voriconazole or ketoconazole for a specified period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Enzyme Measurement: Use commercially available ELISA kits to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Compare the enzyme levels in the treated samples to those in the vehicle-treated control samples to assess the extent of hepatocellular damage.

In Vitro Cardiotoxicity Assay (hERG Potassium Channel Assay)

This assay is crucial for assessing the potential of a drug to cause QT prolongation. Automated patch-clamp systems are commonly used for high-throughput screening.[7][9][10]

  • Cell Preparation: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG or CHO-hERG).[7][10]

  • Automated Patch-Clamp:

    • Load the cell suspension and test compounds into the automated patch-clamp system (e.g., QPatch or Patchliner).[9][10]

    • The system automatically performs cell capture, sealing, and whole-cell recording.

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG currents.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Record the hERG channel currents before and after the application of the test compound.

  • Data Analysis: Measure the inhibition of the hERG current at each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Assay Procedure cluster_readout 4. Data Acquisition cluster_analysis 5. Data Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add Test Compounds & Vehicle Control incubate1->treat incubate2 Incubate 24-72h treat->incubate2 assay_choice Choose Assay incubate2->assay_choice mtt Add MTT Reagent assay_choice->mtt MTT ldh Collect Supernatant assay_choice->ldh LDH solubilize Add Solubilizer mtt->solubilize add_reagent Add LDH Reagent ldh->add_reagent read_mtt Read Absorbance (570nm) solubilize->read_mtt analysis Calculate % Viability/ % Cytotoxicity & IC50 read_mtt->analysis read_ldh Read Absorbance (490nm) add_reagent->read_ldh read_ldh->analysis

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

DILI_Pathway cluster_drug Drug Metabolism cluster_stress Cellular Stress cluster_signaling Stress Signaling cluster_outcome Hepatocellular Injury cluster_release Clinical Manifestation Drug Azole Antifungal (Ketoconazole/Voriconazole) CYP450 CYP450 Enzymes Drug->CYP450 Metabolite Reactive Metabolites CYP450->Metabolite Mito_Dys Mitochondrial Dysfunction Metabolite->Mito_Dys ER_Stress ER Stress Metabolite->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Necrosis Necrosis Mito_Dys->Necrosis JNK JNK Activation ROS->JNK NFkB NF-κB Inhibition ROS->NFkB Apoptosis Apoptosis ER_Stress->Apoptosis JNK->Apoptosis NFkB->Apoptosis ↓ anti-apoptotic signals Enzymes ↑ ALT, AST Release Apoptosis->Enzymes Necrosis->Enzymes

Caption: Simplified signaling pathway of azole-induced liver injury.

hERG_Assay_Workflow cluster_prep 1. Preparation cluster_apc 2. Automated Patch-Clamp cluster_recording 3. Electrophysiological Recording cluster_analysis 4. Data Analysis cells Prepare hERG-expressing cell suspension load Load cells & compounds onto APC platform cells->load compounds Prepare test compound dilutions compounds->load seal Automated cell capture, giga-seal formation, and whole-cell configuration load->seal baseline Record baseline hERG current seal->baseline apply_drug Apply test compounds sequentially baseline->apply_drug record_drug Record hERG current in presence of drug apply_drug->record_drug inhibition Measure % inhibition of hERG current record_drug->inhibition ic50 Calculate IC50 value inhibition->ic50

Caption: Workflow for hERG cardiotoxicity assessment using an automated patch-clamp system.

References

Assessing the synergistic effects of "Antifungal agent 52" with other antifungal drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice, necessitating the exploration of novel therapeutic strategies.[1][2] Combination therapy, which utilizes the synergistic effects of multiple drugs, has proven to be a valuable approach to enhance efficacy, reduce toxicity, and combat resistance.[1] This guide provides a comparative assessment of the hypothetical "Antifungal agent 52" and its potential synergistic effects when combined with other established antifungal drugs.

Putative Mechanism of Action: this compound

For the purpose of this guide, "this compound" is characterized as a potent inhibitor of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This mechanism is similar to that of the allylamine class of antifungals.[3] By blocking squalene epoxidase, this compound leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene.[3]

Synergistic Interactions with Other Antifungal Classes

The unique mechanism of action of this compound suggests a strong potential for synergistic interactions with other antifungal drugs that target different cellular pathways. The rationale for combining these agents is to create a multi-targeted attack on the fungal cell, leading to enhanced fungicidal activity.

Table 1: Predicted Synergistic Combinations with this compound
Drug Class Example Drug Mechanism of Action Rationale for Synergy Potential Effect
Azoles FluconazoleInhibits lanosterol 14α-demethylase, a later step in ergosterol synthesis.[4][5]Sequential blockade of the same biosynthetic pathway at two different points.[6]Increased inhibition of ergosterol production, leading to enhanced membrane disruption.
Polyenes Amphotericin BBinds directly to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[3][7][8]Depletion of ergosterol by this compound may alter membrane fluidity, potentially enhancing the pore-forming activity of Amphotericin B.Potentiation of fungicidal activity through dual attack on membrane integrity.
Echinocandins CaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical cell wall component.[9]Weakening of the cell wall by echinocandins may increase the penetration of this compound to its target enzyme.Enhanced fungicidal effect due to simultaneous disruption of cell wall and cell membrane integrity.
Pyrimidines FlucytosineConverted within the fungal cell to 5-fluorouracil, which inhibits DNA and RNA synthesis.[3][4][9]Increased membrane permeability caused by this compound could facilitate the uptake of flucytosine into the fungal cell.[6]Increased intracellular concentration of the active metabolite of flucytosine, leading to greater inhibition of nucleic acid synthesis.

Experimental Protocols for Synergy Assessment

To empirically validate the predicted synergistic interactions, standardized in vitro and in vivo models are essential.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

Methodology:

  • A two-dimensional microplate is prepared with serial dilutions of this compound along the x-axis and the combination drug along the y-axis.

  • Each well is inoculated with a standardized suspension of the fungal isolate.

  • The microplate is incubated under appropriate conditions.

  • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual or spectrophotometric assessment of fungal growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal activity of drug combinations over time.

Methodology:

  • Fungal cultures are exposed to the drugs alone and in combination at concentrations corresponding to their MICs.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • The number of viable fungal cells (colony-forming units per milliliter) is determined by plating serial dilutions.

  • The rate and extent of fungal killing for the combination are compared to those of the individual drugs.

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Hypothetical Experimental Data

The following tables present hypothetical data from checkerboard assays to illustrate the potential synergistic effects of this compound with other antifungals against a reference strain of Candida albicans.

Table 2: Hypothetical Checkerboard Assay Results for this compound and Fluconazole
This compound (µg/mL) Fluconazole (µg/mL) Growth
0.250+
0.1250.5-
0.06251-
02+
MIC Alone This compound: 0.5 µg/mL Fluconazole: 4 µg/mL
MIC in Combination This compound: 0.125 µg/mL Fluconazole: 0.5 µg/mL
FICI 0.125/0.5 + 0.5/4 = 0.25 + 0.125 = 0.375 (Synergy)
Table 3: Hypothetical Checkerboard Assay Results for this compound and Amphotericin B
This compound (µg/mL) Amphotericin B (µg/mL) Growth
0.1250+
0.06250.125-
0.031250.25-
00.5+
MIC Alone This compound: 0.25 µg/mL Amphotericin B: 1 µg/mL
MIC in Combination This compound: 0.0625 µg/mL Amphotericin B: 0.125 µg/mL
FICI 0.0625/0.25 + 0.125/1 = 0.25 + 0.125 = 0.375 (Synergy)

Visualizing Synergistic Mechanisms and Workflows

Synergy_Pathways cluster_Ergosterol Ergosterol Biosynthesis Pathway cluster_Cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Lanosterol->Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Nucleus Nucleus (DNA/RNA Synthesis) Cell_Membrane->Nucleus Cell_Wall Cell Wall Cell_Wall->Cell_Membrane Agent52 This compound Squalene_epoxidase Agent52->Squalene_epoxidase Inhibits Azole Azole Lanosterol_demethylase Azole->Lanosterol_demethylase Inhibits Polyene Polyene Ergosterol_binding Polyene->Ergosterol_binding Binds to Echino Echinocandin Cell_Wall_synthesis Echino->Cell_Wall_synthesis Inhibits Pyrimidine Pyrimidine Nucleus_synthesis Pyrimidine->Nucleus_synthesis Inhibits

Caption: Mechanisms of action of antifungal agents.

Checkerboard_Workflow start Start prep_dilutions Prepare Serial Dilutions of Drug A and Drug B start->prep_dilutions inoculate Inoculate Microplate with Fungal Suspension prep_dilutions->inoculate incubate Incubate Microplate inoculate->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret FICI for Synergy, Additivity, Indifference, or Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Conclusion

The hypothetical this compound, with its proposed mechanism of squalene epoxidase inhibition, presents a promising candidate for combination therapy. Synergistic interactions with azoles, polyenes, echinocandins, and pyrimidines are plausible and warrant experimental investigation. The outlined protocols provide a framework for the systematic evaluation of these potential synergies. Further in vivo studies would be necessary to confirm the clinical relevance of these findings and to establish optimal dosing regimens for combination therapies involving this compound. This approach of combining antifungal agents with different mechanisms of action is a critical strategy in overcoming the challenges of antifungal resistance and improving patient outcomes.[1]

References

Safety Operating Guide

Proper Disposal Procedures for Antifungal Agent 52

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides comprehensive guidance on the safe handling and proper disposal of Antifungal Agent 52. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a placeholder name. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using. The SDS contains detailed information critical for safe handling and disposal.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care.

  • Engineering Controls: Always handle the agent in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE): All personnel handling the agent must wear appropriate PPE to prevent skin and eye contact.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Prevents accidental splashes or contact with aerosols.[2]
Hand Protection Chemically resistant, impervious gloves.Protects skin from direct contact and potential absorption.[2]
Body Protection Impervious clothing, such as a lab coat or apron.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (if dusts/aerosols are generated).Protects against inhalation, which can cause respiratory irritation.[3]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to contain the material and prevent exposure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1] Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 1.

  • Containment:

    • For Liquid Spills: Cover the spill with an inert, absorbent material such as diatomite or a universal binder.[1] Do not use combustible materials like paper towels.

    • For Solid/Powder Spills: Gently cover the spill with a plastic sheet to minimize dust. Carefully sweep up the material, avoiding dust generation.[4]

  • Collection: Collect the absorbed or swept material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), as recommended by the SDS.[1] Collect all decontamination materials (wipes, etc.) in the same hazardous waste container.

  • Final Disposal: Seal the waste container and dispose of it as hazardous chemical waste according to the procedures outlined in Section 3.

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Secure Scene spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill (Absorb Liquid / Cover Powder) ppe->contain collect Collect Contaminated Material into Labeled Waste Container contain->collect decontaminate Decontaminate Surfaces & Equipment collect->decontaminate dispose Seal Container for Hazardous Waste Disposal decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Spill Response Workflow for this compound.

Step-by-Step Disposal Procedures

Proper disposal is crucial to prevent environmental contamination, which can contribute to the development of antifungal resistance.[5][6] Do not dispose of this compound by flushing it down the toilet or pouring it into drains, as this can release the active compound into aquatic ecosystems.[1][7]

Table 2: Disposal Methods for this compound Waste

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired Product (Pure) Hazardous Waste IncinerationMust be sent to an approved and licensed waste disposal facility.
Contaminated Labware (Gloves, Vials) Hazardous Waste Incineration or Secure LandfillSegregate from regular lab trash. Package in a designated, sealed waste container.[8]
Aqueous Solutions (Low Concentration) Chemical Treatment / Licensed Waste Disposal FacilityNeutralization or decomposition may be possible if specified in the SDS. Otherwise, treat as hazardous liquid waste.

Disposal Protocol:

  • Waste Segregation: Identify all waste streams containing this compound, including pure product, contaminated materials (e.g., gloves, pipette tips, vials), and solutions.

  • Containerization:

    • Place all solid waste contaminated with this compound into a designated, durable, and leak-proof hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Ensure all containers are kept closed except when adding waste.

  • Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage Pending Disposal: Store the sealed waste containers in a designated, secure secondary containment area away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Disposal_Workflow start Identify Waste Containing This compound segregate Segregate Solid & Liquid Waste Streams start->segregate containerize Place Waste in Labeled, Sealed Hazardous Containers segregate->containerize label Label Container with Contents & Hazard Information containerize->label store Store in Secure Secondary Containment Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs dispose Waste Transported to Licensed Disposal Facility contact_ehs->dispose document Document Waste Generation & Disposal dispose->document

Proper Disposal Workflow for this compound.

References

Standard Operating Procedure: Safe Handling of Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for handling potent powdered antifungal agents, referred to herein as "Antifungal Agent 52." This information is intended for trained laboratory personnel and serves as a procedural guide. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent antifungal compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The level of protection depends on the specific task being performed.

Table 1: PPE Requirements by Activity

ActivityMinimum PPE Requirement
Transport & Storage Nitrile Gloves, Safety Glasses, Lab Coat
Weighing Powder Double Nitrile Gloves, Goggles, Face Shield, Disposable Gown, N95/P100 Respirator
Preparing Solutions Double Nitrile Gloves, Goggles, Lab Coat (Disposable Gown recommended)
Cell Culture/Assays Nitrile Gloves, Safety Glasses, Lab Coat
Waste Disposal Double Nitrile Gloves, Goggles, Lab Coat

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is necessary to prevent contamination and exposure. All procedures involving the powdered form of this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged packages.

  • Verify: Confirm the label matches the order details and that the SDS is on file.

  • Log: Record the date of receipt, quantity, and assigned lot number in the chemical inventory.

  • Store: Store the container in a designated, secure, and well-ventilated area according to the temperature and humidity requirements specified in the SDS. Ensure it is stored away from incompatible materials.

Weighing the Powdered Compound

This procedure carries the highest risk of aerosolization and inhalation exposure.

  • Preparation: Don all required PPE as specified in Table 1. Decontaminate the weighing area and analytical balance with an appropriate solvent (e.g., 70% ethanol) before and after use.

  • Enclosure: Perform all weighing activities within a ventilated balance enclosure or chemical fume hood to contain any airborne particles.

  • Tare: Place a clean weigh boat or paper on the analytical balance and tare to zero.

  • Transfer: Carefully use a dedicated, clean spatula to transfer the approximate amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.

  • Seal: Immediately and securely close the primary container of this compound.

  • Record: Record the final weight.

  • Clean-up: Wipe the spatula and any surfaces with a dampened cloth to prevent powder dispersal. Dispose of all contaminated materials as hazardous waste.

Preparing Stock Solutions
  • Preparation: Don appropriate PPE. Perform this procedure in a chemical fume hood.

  • Solubilization: Place the weigh boat containing the powder into a suitable, labeled container (e.g., a conical tube or vial).

  • Solvent Addition: Carefully add the required volume of the specified solvent (e.g., DMSO) directly into the container, ensuring the powder is fully wetted to prevent it from becoming airborne.

  • Dissolution: Mix thoroughly by vortexing or sonication until the agent is fully dissolved.

  • Storage: Store the stock solution in a properly labeled, sealed container at the recommended temperature (e.g., -20°C or -80°C). The label should include the agent name, concentration, solvent, date, and user initials.

Emergency and Disposal Plan

Spill Response
  • Powder Spill:

    • Evacuate the immediate area and alert others.

    • Wearing full PPE (including respiratory protection), gently cover the spill with absorbent pads dampened with water to prevent dust generation.

    • Carefully wipe the area from the outside-in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Wash the area with soap and water.

  • Liquid Spill:

    • Absorb the spill with chemical-absorbent pads or granules.

    • Wipe the area from the outside-in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Decontaminate the surface with an appropriate cleaning agent.

Waste Disposal

All waste contaminated with this compound is considered hazardous chemical waste. Segregate waste streams to ensure proper disposal.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Contaminated Solids (Gloves, gowns, weigh boats, pads)Labeled Hazardous Waste Bag (double-bagged)Collect all solid waste in a dedicated, sealed bag within the fume hood. When full, seal the outer bag and place it in the designated hazardous waste accumulation area.
Contaminated Sharps (Needles, scalpels, glass pipettes)Puncture-Proof Sharps Container for Chemical WastePlace all contaminated sharps directly into the designated container. Do not recap needles.
Liquid Waste (Unused solutions, cell culture media)Labeled Hazardous Liquid Waste ContainerCollect all liquid waste in a sealed, compatible container. Do not mix with other waste streams unless permitted. Keep the container closed when not in use.
Empty Primary Containers Labeled Hazardous Waste BagTriple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container as contaminated solid waste.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling a potent antifungal agent from receipt to disposal.

G cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive & Inspect Package store Log & Store Securely receive->store ppe Don Full PPE (Respirator, Gown, etc.) store->ppe weigh Weigh Powder in Ventilated Enclosure ppe->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Perform Experiment (e.g., Cell Culture) dissolve->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate dispose_solid Dispose Solids in Hazardous Bag segregate->dispose_solid dispose_liquid Dispose Liquids in Waste Container segregate->dispose_liquid dispose_sharps Dispose Sharps in Chemical Sharps Bin segregate->dispose_sharps pickup Schedule Hazardous Waste Pickup

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.